1-(Aminomethyl)-N,N-dimethylcyclobutanamine
Description
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJICYCRCZTYFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442320 | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176445-78-6 | |
| Record name | 1-(Dimethylamino)cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176445-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Introduction
1-(Aminomethyl)-N,N-dimethylcyclobutanamine is a diamine building block characterized by a compact, four-membered cyclobutane core. This structural motif is of increasing interest in medicinal chemistry and drug development due to its ability to introduce conformational rigidity and three-dimensionality into molecules, potentially leading to improved pharmacological properties. This guide provides a comprehensive overview of a reliable and experimentally validated synthetic route to this compound, intended for researchers and professionals in the fields of organic synthesis and drug discovery. The presented methodology is based on established chemical transformations, ensuring reproducibility and scalability.
Strategic Overview of the Synthetic Approach
The most direct and efficient pathway for the synthesis of this compound involves a two-step sequence commencing with readily available starting materials. The core strategy is as follows:
-
Step 1: Synthesis of the Nitrile Intermediate. The first step involves the formation of 1-(dimethylamino)cyclobutanecarbonitrile. This is achieved through a Strecker-type reaction, a well-established method for the synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source.
-
Step 2: Reduction of the Nitrile. The second and final step is the reduction of the nitrile group in 1-(dimethylamino)cyclobutanecarbonitrile to the corresponding primary amine, yielding the target molecule, this compound. This transformation is typically accomplished using a powerful reducing agent such as lithium aluminum hydride.
This synthetic strategy is advantageous due to the commercial availability of the starting materials, the robustness of the chemical transformations, and the straightforward nature of the reaction sequence.
Visualizing the Synthetic Pathway
The overall synthetic route can be visualized as a two-step process, starting from cyclobutanone.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(dimethylamino)cyclobutanecarbonitrile
This procedure is adapted from the well-established Strecker synthesis of α-aminonitriles. The reaction involves the in situ formation of an iminium ion from cyclobutanone and dimethylamine, which is then attacked by a cyanide anion.
Reaction Scheme:
Caption: Synthesis of the nitrile intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Cyclobutanone | 70.09 | 1.0 |
| Dimethylamine hydrochloride | 81.54 | 1.1 |
| Potassium cyanide | 65.12 | 1.1 |
| Suitable Solvent (e.g., Water/Methanol mixture) | - | - |
Procedure:
-
In a well-ventilated fume hood, a reaction vessel is charged with dimethylamine hydrochloride and a suitable solvent, such as a mixture of water and methanol.
-
The solution is cooled in an ice bath to 0-5 °C with constant stirring.
-
Cyclobutanone is added dropwise to the cooled solution, ensuring the temperature remains below 10 °C.
-
A solution of potassium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1-(dimethylamino)cyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation or column chromatography to obtain the pure nitrile intermediate.
Part 2: Synthesis of this compound
This step involves the reduction of the nitrile group to a primary amine using a strong hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Reduction of the nitrile to the target diamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 1-(dimethylamino)cyclobutanecarbonitrile | 124.18 | 1.0 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - |
| Sulfuric acid (for workup) | 98.08 | As needed |
Procedure:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 1-(dimethylamino)cyclobutanecarbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (approximately 40-50 °C) for a specified period, typically 1 hour.[1]
-
The reaction progress is monitored by TLC or GC-MS to confirm the disappearance of the starting nitrile.
-
Upon completion, the reaction is carefully quenched. The flask is cooled in an ice bath, and water is added dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser workup.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure to afford the final product with high purity. A reported yield for a similar reduction is around 30%.[1]
Alternative Synthetic Considerations: The Hofmann Rearrangement
An alternative, though less direct, approach to amines with one less carbon atom is the Hofmann rearrangement.[2][3][4][5][6] This reaction converts a primary amide into a primary amine via an isocyanate intermediate. To apply this to the synthesis of this compound, one would need to start with 1-(dimethylamino)cyclobutanecarboxamide.
Hypothetical Hofmann Rearrangement Pathway:
Caption: A potential alternative route via Hofmann rearrangement.
While theoretically feasible, this route requires the synthesis of the corresponding carboxamide from the carboxylic acid, adding extra steps to the overall sequence. Given the efficiency of the nitrile reduction pathway, the Hofmann rearrangement is presented here as a conceptual alternative rather than the primary recommended route.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the formation of 1-(dimethylamino)cyclobutanecarbonitrile followed by its reduction. This method offers a practical and scalable approach for obtaining this valuable building block for applications in drug discovery and development. The protocols outlined in this guide, when performed with appropriate safety precautions, should provide a solid foundation for the successful synthesis of this compound in a research setting.
References
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
ChemEurope. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
PharmD Guru. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. Hofmann_rearrangement [chemeurope.com]
- 3. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
The Unassuming Powerhouse: A Technical Guide to the Fundamental Reactivity of Gem-Disubstituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular architecture, the cyclobutane ring, particularly when adorned with geminal substituents, presents a fascinating case study in controlled reactivity. Often perceived as a strained and somewhat niche motif, the gem-disubstituted cyclobutane is, in reality, a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain, coupled with the profound influence of its substituents, offers a unique toolkit for chemists to forge complex molecular landscapes. This guide delves into the core principles governing the reactivity of these remarkable structures, providing not only a theoretical framework but also practical insights for their strategic application.
The Heart of the Matter: Understanding Ring Strain and the "Gem-Dimethyl Effect"
The reactivity of cyclobutanes is intrinsically linked to their significant ring strain, estimated to be around 26.3 kcal/mol. This strain arises from a combination of angle strain, with C-C-C bond angles compressed to approximately 90° from the ideal 109.5°, and torsional strain from eclipsing hydrogen atoms. To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation.
The introduction of geminal substituents, such as in 1,1-dimethylcyclobutane, has a notable impact on the ring's stability and reactivity—a phenomenon often referred to as the Thorpe-Ingold effect or, more colloquially, the "gem-dimethyl effect" . This effect traditionally describes the acceleration of ring-closing reactions due to the compression of the bond angle between the substituents. However, its influence on the thermodynamics of the cyclobutane ring itself has been a subject of study. Computational studies suggest that 1,1-dimethylcyclobutane is more than 8 kcal/mol less strained than unsubstituted cyclobutane, indicating a significant thermodynamic component to this effect. This reduction in strain is attributed to the relief of steric interactions in the open-chain precursor upon cyclization. Other studies, however, suggest that gem-dimethyl-substituted small rings are only slightly less strained (by less than 2 kcal/mol) than their parent rings.
This inherent strain energy is the driving force behind many of the characteristic reactions of gem-disubstituted cyclobutanes, which often proceed via pathways that release this stored potential energy.
Table 1: Calculated Ring Strain Energies (RSE) of Substituted Cyclobutanes
| Compound | RSE (kcal/mol) - Method 1 | RSE (kcal/mol) - Method 2 | Reference |
| Cyclobutane | 26.46 (MP2) | 26.21 (CCSD(T)) | |
| Methylcyclobutane | 25.96 (MP2) | 25.66 (CCSD(T)) | |
| 1,1-Dimethylcyclobutane | 24.80 (MP2) | 17.80 (CCSD(T)) | |
| 1,1-Difluorocyclopropane | 20.5 | 40.7 |
Note: The choice of reference compound in computational studies can significantly impact the calculated strain energy.
Unleashing the Strain: Key Reaction Manifolds
The stored energy within gem-disubstituted cyclobutanes can be released through a variety of transformations, making them valuable synthetic intermediates. The choice of reaction conditions—thermal, photochemical, acid- or base-catalyzed, or metal-mediated—determines the ultimate fate of the cyclobutane ring.
Thermal Reactions: A Dance of Radicals and Stereochemistry
Heating gem-disubstituted cyclobutanes can induce cleavage of the four-membered ring. These reactions often proceed through a tetramethylene diradical intermediate, and the stereochemical outcome is dictated by the relative rates of bond rotation and ring cleavage.
The thermal ring-opening of substituted cyclobutenes to butadienes is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. For thermal reactions, this electrocyclic ring-opening is conrotatory , meaning the substituents at the termini of the breaking sigma bond rotate in the same direction. The presence of geminal substituents can influence the activation energy and the ratio of diastereomeric products. For instance, the thermal isomerization of 3-t-butyl-3-methylcyclobutene and 3-methyl-3-phenylcyclobutene has been studied, with the rates correlated by the Arrhenius expression.
Photochemical Reactions: Harnessing Light for Synthesis and Transformation
Photochemistry offers a powerful avenue for both the synthesis and manipulation of gem-disubstituted cyclobutanes.
[2+2] Photocycloaddition: This is arguably the most important method for constructing cyclobutane rings. The reaction involves the light-induced cycloaddition of two alkene units. The mechanism can proceed through either a singlet or triplet excited state, often leading to a stepwise reaction via a 1,4-diradical intermediate. This stepwise nature allows for the formation of regio- and stereoisomers, the distribution of which depends on the nature of the reactants and the reaction conditions. The use of photosensitizers can promote intersystem crossing to the triplet state, influencing the reaction outcome.
Norrish Type I and II Reactions: Gem-disubstituted cyclobutanones can undergo characteristic photochemical reactions. The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical. This can be followed by decarbonylation and subsequent radical recombination to form a smaller ring or other products. The Norrish Type II reaction involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to a 1,4-biradical, which can then cyclize to a cyclobutanol or cleave to an enol and an alkene. The specific pathway followed is highly dependent on the substitution pattern of the cyclobutanone.
Acid and Base-Catalyzed Reactions: Rearrangements and Ring Openings
The strained nature of the cyclobutane ring makes it susceptible to cleavage and rearrangement under both acidic and basic conditions.
Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, gem-disubstituted cyclobutanes can undergo skeletal rearrangements. For example, the acid-catalyzed rearrangement of adducts of lithio cyclopropylphenyl sulfide with aldehydes and ketones can lead to cyclobutane derivatives. The generation of carbocation intermediates on four-membered rings can be achieved from cyclobutanols, which can then be trapped by various nucleophiles.
Base-Induced Reactions: While less common, strong bases can also promote reactions of gem-disubstituted cyclobutanes, often involving the deprotonation of an α-proton to a carbonyl group within the ring, leading to enolate formation and subsequent reactions.
Transition Metal-Catalyzed Transformations: A Modern Approach to Functionalization
Transition metals have emerged as powerful tools for activating and functionalizing the C-C and C-H bonds of cyclobutanes. Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, palladium-catalyzed ring expansion of arylidenecyclopropanes with anilines provides an efficient route to gem-diarylcyclobutanes. Mechanistic studies suggest that the protonation of a Pd(II) intermediate is a crucial step in this transformation. Other transition metals are also utilized in ring-opening and cross-coupling reactions, offering novel pathways to functionalized cyclobutane derivatives.
Practical Applications in Drug Discovery and Synthesis
The unique structural and reactive properties of gem-disubstituted cyclobutanes have made them increasingly valuable in medicinal chemistry and the synthesis of complex natural products.
-
Scaffolds for Bioactive Molecules: The rigid, three-dimensional nature of the cyclobutane ring allows it to serve as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups. This can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property.
-
Conformational Constraint: Incorporating a gem-disubstituted cyclobutane can lock a molecule into a specific conformation, which can be crucial for its biological activity.
-
Access to Novel Chemical Space: The diverse reactivity of gem-disubstituted cyclobutanes provides access to a wide range of functionalized molecules that would be difficult to synthesize by other means. The gem-difluorocyclobutane motif, for instance, is of growing interest due to the unique properties conferred by the fluorine atoms.
Experimental Protocols: A Starting Point for Exploration
The following protocol provides a general methodology for the synthesis of a gem-disubstituted cyclobutane via a palladium-catalyzed ring expansion, based on reported procedures.
Protocol: Synthesis of a gem-Diarylcyclobutane
Materials:
-
Arylidenecyclopropane (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
rac-pGlu-OH (10 mol%)
-
FeCl₃ (1.5 equiv)
-
NaCl (1.8 equiv)
-
Toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add the arylidenecyclopropane, aniline derivative, Pd(OAc)₂, rac-pGlu-OH, FeCl₃, and NaCl.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-diarylcyclobutane.
Causality: The choice of a palladium catalyst is crucial for activating the arylidenecyclopropane. The ligand, rac-pGlu-OH, enhances the efficiency of the catalytic cycle. FeCl₃ acts as a Lewis acid to promote the protonation of the Pd(II) intermediate, which is a key step in the mechanism, while NaCl helps to inhibit side reactions like β-hydride elimination. Toluene is a suitable high-boiling solvent for this reaction.
Conclusion: A Future Built on Four Carbons
The chemistry of gem-disubstituted cyclobutanes is a vibrant and expanding field. Far from being mere chemical curiosities, these strained rings are proving to be indispensable tools for addressing challenges in modern organic synthesis and drug discovery. A thorough understanding of their fundamental reactivity, driven by the interplay of ring strain and substituent effects, empowers researchers to design innovative synthetic strategies and create novel molecular entities with tailored properties. As our mechanistic understanding deepens and new catalytic systems are developed, the unassuming gem-disubstituted cyclobutane is poised to play an even greater role in shaping the future of chemistry.
References
-
Stereochemistry of the thermal cyclobutane to ethylene reaction. Pyrolysis of 7,8-cis,exo-dideuteriobicyclo[4.2.0]octane. Journal of the American Chemical Society. [Link]
-
The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry. [Link]
-
Electronic Control of Stereoselectivities of Electrocyclic Reactions of Cyclobutenes: A Triumph of Theory in the Prediction of O. University of Pittsburgh. [Link]
-
Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem -Difluorocyclobutanols | Request PDF. ResearchGate. [Link]
-
Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. Europe PMC. [Link]
-
The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]
-
Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukr. Bioorg. Acta. [Link]
-
Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie International Edition. [Link]
-
Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC. [Link]
-
The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. ResearchGate. [Link]
-
Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. [Link]
-
29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. [Link]
-
Stereochemistry of Thermal Electrocyclic Reactions. Organic Chemistry Class Notes. [Link]
-
30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PMC. [Link]
-
Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed. [Link]
-
First Principles Dynamics and Minimum Energy Pathways for Mechanochemical Ring Opening of Cyclobutene. Journal of the American Chemical Society. [Link]
-
Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]
-
4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF. ResearchGate. [Link]
-
Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC. [Link]
-
[2 + 2] photocycloaddition. SpringerLink. [Link]
-
(PDF) From gem‐Dichlorocyclobutenones to Cyclobutenols: Unveiling a Ruthenium‐Catalyzed Allylic Reduction‐Asymmetric Transfer Hydrogenation Cascade. ResearchGate. [Link]
-
Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics. [Link]
-
Norrish reaction. Wikipedia. [Link]
-
Cyclobutene Ring Opening Reactions. ResearchGate. [Link]
-
Norrish type 1 and 2 reactions. Slideshare. [Link]
-
NORRISH Type I and II Reactions. YouTube. [Link]
- Direct
Spectroscopic Characterization of 1-(aminomethyl)-N,N-dimethylcyclobutanamine: A Technical Guide
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a disubstituted cyclobutane derivative, presents a unique structural motif with potential applications in medicinal chemistry. Its characterization relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth technical overview of the predicted spectroscopic data for this compound, offering a roadmap for its identification and characterization.
This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound. The subsequent sections will delve into the predicted NMR, IR, and MS data, complete with detailed experimental protocols and interpretive analysis.
Molecular Properties and Structure
This compound possesses the chemical formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . The structure features a cyclobutane ring with a geminal substitution of an aminomethyl group and a dimethylamino group at the C1 position.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons.
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of a liquid amine sample.
Materials:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ||||
| -N(CH ₃)₂ | ~ 2.3 | s | 6H | Methyl groups on tertiary amine |
| -CH ₂-NH₂ | ~ 2.7 | s | 2H | Methylene of aminomethyl group |
| Cyclobutane -CH ₂- | ~ 1.8 - 2.1 | m | 6H | Cyclobutane ring protons |
| -NH ₂ | ~ 1.5 (broad) | s | 2H | Primary amine protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbons | ||
| -N(C H₃)₂ | ~ 40 | Methyl groups on tertiary amine |
| -C H₂-NH₂ | ~ 50 | Methylene of aminomethyl group |
| C -(N)(CH₂NH₂) | ~ 60 | Quaternary carbon of cyclobutane |
| Cyclobutane -C H₂- | ~ 30 | Methylene carbons of cyclobutane |
Analysis of Predicted NMR Spectra
The predicted ¹H NMR spectrum is expected to show four distinct signals. The six protons of the two equivalent methyl groups on the tertiary nitrogen will appear as a singlet around 2.3 ppm. The methylene protons of the aminomethyl group are also expected to be a singlet around 2.7 ppm, deshielded by the adjacent primary amine. The six protons on the cyclobutane ring will likely appear as a complex multiplet in the range of 1.8-2.1 ppm due to complex spin-spin coupling. The two protons of the primary amine are expected to give a broad singlet around 1.5 ppm, and its chemical shift can be highly dependent on concentration and solvent.
The predicted ¹³C NMR spectrum should display four signals. The carbons of the dimethylamino group are predicted to be around 40 ppm. The methylene carbon of the aminomethyl group is expected at approximately 50 ppm. The quaternary carbon of the cyclobutane ring, being bonded to two nitrogen atoms (one directly and one via a methylene group), will be the most deshielded of the aliphatic carbons, appearing around 60 ppm. The methylene carbons of the cyclobutane ring are predicted to have a chemical shift of about 30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Analysis
Objective: To acquire an IR spectrum of a liquid sample.
Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
This compound sample.
-
Solvent for cleaning (e.g., isopropanol).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum:
-
Place a small drop of the liquid sample onto the ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Predicted IR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3400-3250 | Medium (two bands) |
| C-H stretch (aliphatic) | 2950-2850 | Strong |
| N-H bend (primary amine) | 1650-1580 | Medium |
| C-N stretch (aliphatic) | 1250-1020 | Medium-Weak |
Analysis of Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for a primary and a tertiary amine. The most prominent features will be the N-H stretching vibrations of the primary amine, which are expected as two medium-intensity bands in the 3400-3250 cm⁻¹ region. Strong C-H stretching bands from the methyl and cyclobutane methylene groups will be observed between 2950 and 2850 cm⁻¹. A medium intensity N-H bending (scissoring) vibration for the primary amine should appear in the 1650-1580 cm⁻¹ range. The C-N stretching vibrations for both the primary and tertiary aliphatic amines are expected to be in the 1250-1020 cm⁻¹ region and may be weak and difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for MS Analysis
Objective: To acquire an electron ionization (EI) mass spectrum.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
-
This compound sample.
-
Solvent for sample dilution (if using GC).
Procedure:
-
Sample Introduction:
-
If using GC-MS, dissolve the sample in a volatile solvent and inject it into the GC.
-
If using a direct insertion probe, place a small amount of the liquid sample in a capillary tube and insert it into the ion source.
-
-
Ionization:
-
Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
-
Detection:
-
The ions are detected, and a mass spectrum is generated, plotting relative abundance against the mass-to-charge ratio (m/z).
-
Predicted MS Data
| Ion | Predicted m/z | Identity |
| [M]⁺ | 128 | Molecular Ion |
| [M-CH₃]⁺ | 113 | Loss of a methyl radical |
| [M-CH₂NH₂]⁺ | 98 | Loss of an aminomethyl radical |
| [CH₂=N(CH₃)₂]⁺ | 58 | Alpha-cleavage product |
| [CH₂=NH₂]⁺ | 30 | Alpha-cleavage product |
Analysis of Predicted Mass Spectrum
According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound has two nitrogen atoms, and its molecular weight is 128, which is consistent with this rule. The molecular ion peak [M]⁺ is therefore expected at m/z 128.
Amines are known to undergo characteristic alpha-cleavage, which is the fragmentation of the bond adjacent to the nitrogen atom. For this compound, there are two potential alpha-cleavage pathways.
Figure 2: Predicted key fragmentation pathway for this compound.
One major fragmentation pathway involves the cleavage of the bond between the quaternary carbon of the cyclobutane ring and the dimethylamino group, leading to the formation of a stable iminium ion at m/z 58, [CH₂=N(CH₃)₂]⁺, which is often the base peak in the spectrum of such compounds. Another possible alpha-cleavage could lead to the loss of the aminomethyl radical to give a fragment at m/z 98. The loss of a methyl group from the molecular ion would result in a peak at m/z 113.
Conclusion
The predicted spectroscopic data for this compound provides a detailed fingerprint for its structural confirmation. The combination of ¹H and ¹³C NMR, IR, and MS data offers complementary information that, when analyzed together, allows for an unambiguous characterization of this molecule. While this guide is based on predicted data, it serves as a valuable resource for researchers by outlining the expected spectral features and providing robust protocols for experimental data acquisition.
References
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link] PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link] Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link] JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link] CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link] ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link] University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link] St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link] Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link] CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link] Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link] DSpace@MIT. (n.d.). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link] Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link] Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link] PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link] University of Michigan. (n.d.). IR in the Liquid Phase and Neat Samples. Retrieved from [Link] virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link] University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link] ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link] YouTube. (2020, December 18). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link] Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link] NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link] ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link] YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link] Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link] YouTube. (2021, October 5). Predict and Identify MS Fragments with Software (Webinar and Demo). Retrieved from [Link] YouTube. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai. Retrieved from [Link] Wiley. (2023, November 7). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link] ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link] Protheragen. (n.d.). IR Spectrum Prediction. Retrieved from [Link] NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link] Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link] University of Washington. (n.d.). Data Analysis Tools. Retrieved from [Link] nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link] Benchchem. (n.d.). *An In-depth Technical Guide to 1H and
Solubility Profile of 1-(aminomethyl)-N,N-dimethylcyclobutanamine in Organic Solvents: A Methodological Guide
An in-depth technical guide or whitepaper on the core.
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthetic route optimization and purification to formulation design and final dosage form performance. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a novel scaffold of interest. We will move beyond a simple data-listing approach to a methodological exploration, detailing the theoretical underpinnings of solubility, the design of robust experimental protocols, and the practical application of the acquired data. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of small molecule therapeutics.
Introduction: The Central Role of Solubility in Pharmaceutical Development
In the realm of pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability. A compound's ability to dissolve in various media dictates its reaction kinetics during synthesis, the efficiency of its crystallization and purification, and, most critically, its bioavailability when formulated into a drug product. Poor solubility can lead to significant challenges, including low absorption, variable dosing, and the need for complex and costly formulation strategies.
The subject of this guide, this compound, presents an interesting case study. Its structure, featuring a compact cyclobutane ring, a primary amine, and a tertiary amine, suggests a complex interplay of polarity, hydrogen bonding capacity, and steric effects that will govern its interaction with different solvents.
This document outlines a systematic approach to:
-
Theoretically assess the potential solubility of this compound based on its molecular structure.
-
Design and execute a robust experimental plan to quantify its solubility in a diverse range of pharmaceutically relevant organic solvents.
-
Interpret and leverage the resulting solubility data to inform key decisions in process chemistry and formulation development.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
Solute Structure Analysis
The key functional groups of this compound are the primary drivers of its solubility characteristics:
-
Primary Amine (-CH₂NH₂): This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF).
-
Tertiary Amine (-N(CH₃)₂): This group is a hydrogen bond acceptor but not a donor. It contributes to the molecule's overall polarity and can interact via dipole-dipole forces. Its basic nature (pKa dependent) means that in the presence of acidic species, it can be protonated, drastically increasing its polarity and solubility in polar solvents.
-
Cyclobutane Ring: This saturated carbocyclic core is nonpolar and contributes to the molecule's lipophilicity. Its rigid, compact nature may influence crystal lattice energy, which in turn affects the energy required to dissolve the solid form.
Diagram: Molecular Structure and Functional Hotspots
Caption: Key functional groups of the target molecule that influence solubility.
Solvent Classification and Predicted Interactions
A rational selection of solvents is crucial for building a comprehensive solubility profile. Solvents are typically categorized based on their polarity and hydrogen bonding capabilities.
| Solvent Class | Representative Examples | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the molecule's primary and tertiary amines. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. The solvent can accept hydrogen bonds from the primary amine. |
| Nonpolar | Hexane, Toluene, Heptane | Low | Mismatch in polarity. The nonpolar solvent cannot effectively solvate the polar amine groups. |
| Ethers | THF, 2-MeTHF | Low to Moderate | Ethers are weak hydrogen bond acceptors. Solubility will depend on the balance with the lipophilic cyclobutane ring. |
| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and hydrogen bond accepting capability. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Capable of dissolving a range of polarities, but lacks strong hydrogen bonding. |
Experimental Protocol: The Isothermal Shake-Flask Method
The gold standard for determining equilibrium solubility is the isothermal shake-flask method. This method is reliable, well-established, and provides thermodynamically true solubility values when executed correctly.
Mandatory Equipment and Reagents
-
Analytical balance (4-5 decimal places)
-
Scintillation vials or HPLC vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
HPLC-UV or UPLC-MS system
-
Class A volumetric flasks
-
This compound (solid, purity >99%)
-
Selected organic solvents (HPLC grade or higher)
Step-by-Step Experimental Workflow
-
Preparation of Solvent: Equilibrate all solvents to the target experimental temperature (e.g., 25 °C) for at least 24 hours.
-
Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume or mass of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on the orbital shaker at a constant temperature (e.g., 25 °C ± 0.5 °C). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing. The equilibration time is critical; for many small molecules, 24-48 hours is sufficient, but this should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Then, centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet at the bottom.
-
Dilution and Analysis: Accurately dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Quantify the concentration using a validated HPLC-UV or UPLC-MS method.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Diagram: Isothermal Shake-Flask Workflow
Caption: Step-by-step workflow for equilibrium solubility determination.
Data Interpretation and Application
The quantitative data gathered from the shake-flask experiments should be compiled into a clear, comparative table.
Illustrative Solubility Data Table
| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) |
| Methanol | Polar Protic | 32.7 | > 200 (Freely Soluble) |
| Isopropanol | Polar Protic | 19.9 | 150 |
| Dichloromethane | Chlorinated | 9.1 | 85 |
| Acetonitrile | Polar Aprotic | 37.5 | 70 |
| Ethyl Acetate | Ester | 6.0 | 25 |
| Tetrahydrofuran (THF) | Ether | 7.5 | 15 |
| Toluene | Nonpolar | 2.4 | < 1 (Sparingly Soluble) |
| n-Heptane | Nonpolar | 1.9 | < 0.1 (Insoluble) |
| Note: The data in this table is illustrative and should be determined experimentally. |
Leveraging the Solubility Profile
-
Process Chemistry: High solubility in a solvent like isopropanol or ethyl acetate suggests these could be excellent candidates for reaction media or for purification via crystallization. Conversely, low solubility in a solvent like heptane indicates it could be used as an anti-solvent to induce precipitation.
-
Formulation Development: For a parenteral (injectable) formulation, high solubility in a biocompatible solvent system is required. For an oral solid dosage form, understanding solubility in solvents used during wet granulation or spray drying is essential for process control.
-
Preclinical Studies: Solubility in solvents like DMSO is critical for preparing stock solutions for in vitro biological assays. Understanding this limit prevents compound precipitation in assay plates, which can lead to erroneous results.
Conclusion
Determining the solubility profile of a new chemical entity like this compound is a foundational activity in pharmaceutical development. A systematic approach, grounded in the principles of physical chemistry and executed via robust experimental methods like the isothermal shake-flask technique, yields invaluable data. This information directly informs critical decisions in chemical process development, formulation design, and preclinical testing, ultimately accelerating the path from discovery to a viable drug candidate. The insights gained from a comprehensive solubility screen are not just data points; they are a roadmap for navigating the complex challenges of drug development.
References
-
Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Shake-flask method for the determination of the partition coefficient Source: Organisation for Economic Co-operation and Development (OECD) Test Guideline 107 URL: [Link]
-
Title: The Essential Role of DMSO in Drug Discovery Source: Gaylord Chemical Company URL: [Link]
Methodological & Application
The Strategic Utility of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine: A Guide to Application and Protocol
Introduction: Embracing Three-Dimensionality in Molecular Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The departure from "flat" two-dimensional structures towards more complex three-dimensional scaffolds has been a significant driver of innovation. Within this paradigm, strained carbocyclic systems, such as cyclobutanes, have garnered considerable attention. The rigid, puckered nature of the cyclobutane ring provides a robust framework for the precise spatial orientation of functional groups, thereby enabling enhanced target engagement and improved physicochemical properties.
This technical guide focuses on the application of a particularly intriguing building block: 1-(aminomethyl)-N,N-dimethylcyclobutanamine . This compound, featuring a geminal diamine arrangement on a cyclobutane core, offers a unique combination of a reactive primary amine and a tertiary amine, presenting a versatile platform for the synthesis of diverse and complex molecules, most notably spirocyclic heterocycles. Spirocycles, in which two rings share a single atom, are of increasing interest in drug discovery due to their structural novelty and potential to improve properties such as solubility and metabolic stability.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for the application of this promising building block.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is critical for its effective use.
| Property | Value | Source |
| CAS Number | 176445-78-6 | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Liquid | American Elements |
| Boiling Point | Not reported | |
| Storage | 4 °C, under inert atmosphere | American Elements |
Safety and Handling: this compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Applications: A Gateway to Spirocyclic Heterocycles and Novel Scaffolds
The synthetic utility of this compound is primarily centered around the differential reactivity of its two amine functionalities. The primary amine serves as a versatile handle for a wide range of transformations, while the tertiary amine can influence the local chemical environment and participate in more complex reaction cascades.
The strategic placement of the aminomethyl and dimethylamino groups on a single carbon atom of the cyclobutane ring makes this building block an exceptional precursor for the synthesis of spiro-heterocycles. The general workflow for this application is outlined below:
Caption: General workflow for the synthesis of spiro-heterocycles.
This approach allows for the construction of a second ring system that pivots on the quaternary carbon of the cyclobutane, leading to novel spirocyclic scaffolds.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Selective N-Acylation of the Primary Amine
Rationale: The selective acylation of the primary amine is a crucial first step in many synthetic routes. The higher nucleophilicity of the primary amine compared to the sterically hindered tertiary amine allows for a high degree of selectivity. This transformation introduces a versatile amide functionality that can be further modified or participate in subsequent cyclization reactions.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid of choice
-
Coupling agent (e.g., HATU, HOBt/EDC) or acid chloride
-
Tertiary amine base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Standard laboratory glassware and stirring apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Activation (if using a carboxylic acid): Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated product.
Expected Outcome: This protocol should provide the N-acylated product in good to excellent yield, with high selectivity for the primary amine.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Rationale: Reductive amination is a powerful method for forming C-N bonds and introducing further diversity. The primary amine of the building block can be reacted with a wide range of aldehydes and ketones to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. This allows for the introduction of a variety of substituents.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or ketone of choice
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (catalytic amount, if needed)
-
Standard laboratory glassware and stirring apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1 eq). Dissolve the components in anhydrous DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Expected Outcome: This protocol allows for the efficient synthesis of a wide range of N-substituted derivatives of the title compound.
Application Example: Synthesis of a Spirocyclic Piperidinone Scaffold
Rationale: This protocol illustrates the potential of this compound as a precursor for spirocyclic heterocycles, which are highly sought-after motifs in drug discovery. This example outlines a plausible route to a spiro-piperidinone scaffold via an initial N-acylation followed by an intramolecular cyclization.
Caption: Plausible route to a spiro-piperidinone scaffold.
Step 1: Michael Addition to Methyl Acrylate
-
Dissolve this compound (1.0 eq) in methanol.
-
Add methyl acrylate (1
The Strategic Integration of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the emerging structural motifs, conformationally restricted diamines have garnered significant attention for their ability to impart rigidity and provide defined vectors for molecular elaboration. This guide provides a detailed exploration of 1-(aminomethyl)-N,N-dimethylcyclobutanamine , a versatile building block, and outlines its strategic application in drug design with detailed experimental protocols.
Introduction: The Rationale for Constrained Scaffolds
The incorporation of small, constrained ring systems like cyclobutane has become an increasingly utilized strategy in drug discovery.[1][2] Unlike flexible aliphatic chains, the cyclobutane moiety locks a portion of a molecule into a more defined three-dimensional orientation.[3][4] This conformational restriction can lead to several benefits:
-
Enhanced Potency and Selectivity: By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to increased potency.[2] This conformational rigidity can also improve selectivity by disfavoring binding to off-targets that require different spatial arrangements of interacting groups.
-
Improved Pharmacokinetic Profile: The introduction of a cyclobutane ring can favorably modulate a compound's metabolic stability and lipophilicity.[4] The strained ring system can be less susceptible to metabolic enzymes compared to more flexible alkyl chains.
-
Exploration of Three-Dimensional Chemical Space: Moving away from flat, aromatic structures towards more three-dimensional molecules is a key trend in modern drug discovery.[3] Building blocks like this compound provide access to this valuable chemical space.
This compound (CAS: 176445-78-6) is a particularly interesting building block due to its geminal diamine substitution pattern. This arrangement features a primary amine and a tertiary amine emanating from the same carbon atom of the cyclobutane ring, offering differential reactivity and diverse opportunities for synthetic elaboration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [5] |
| Molecular Weight | 128.22 g/mol | [5] |
| XLogP3 | 0.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
These properties suggest that this compound is a relatively small, polar building block with the potential to be incorporated into a wide range of molecular scaffolds without dramatically increasing lipophilicity.
Core Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable tool for addressing several challenges in drug design.
As a Novel Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. The length, rigidity, and vectoral properties of the linker are all crucial for the formation of a productive ternary complex.
The constrained nature of the cyclobutane ring in this compound makes it an attractive component for PROTAC linkers. It can provide a rigid scaffold to control the spatial orientation of the two binding moieties, potentially leading to improved ternary complex formation and more efficient protein degradation.
Diagram: Workflow for PROTAC Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO1996034850A1 - Cyclobutane derivatives and their use as inhibitors of protein farnesyltransferase - Google Patents [patents.google.com]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Amide Coupling with 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Cyclobutane Motif
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The cyclobutane ring, once a synthetic curiosity, has emerged as a powerful structural motif for imparting desirable drug-like properties. Its rigid, puckered three-dimensional structure allows for precise conformational restriction of molecules, which can enhance binding affinity to biological targets. Furthermore, the incorporation of a cyclobutane scaffold can block sites of metabolism, improve pharmacokinetic profiles, and serve as a bioisostere for other common groups like gem-dimethyl or alkene moieties.
This guide focuses on 1-(aminomethyl)-N,N-dimethylcyclobutanamine , a bifunctional building block that uniquely combines the benefits of the cyclobutane core with two distinct amine functionalities. It features a nucleophilic primary amine, ideal for amide bond formation, and a non-acylated tertiary amine positioned on a quaternary carbon. This distinct arrangement makes it a valuable scaffold for introducing a basic center while simultaneously extending the molecular framework. These application notes provide a comprehensive protocol for the efficient incorporation of this building block into target molecules via amide coupling, with a focus on the widely used HATU-mediated protocol, and address common challenges and alternative strategies.
Reagent Profile: Understanding the Diamine's Reactivity
The successful application of this compound hinges on understanding its unique chemical properties:
-
Differential Basicity and Nucleophilicity: The primary amine (-CH₂NH₂) is the intended nucleophile for the amide coupling reaction. The tertiary amine (-N(CH₃)₂), being more sterically hindered and electronically different, does not typically participate in the acylation under standard conditions. However, its basicity can influence the overall reaction environment and the final compound's physicochemical properties, such as solubility and pKa.
-
Steric Considerations: The primary amine is adjacent to a quaternary carbon center within the cyclobutane ring. This steric bulk can hinder its approach to an activated carboxylic acid. Consequently, highly efficient coupling reagents are often required to achieve high yields and reasonable reaction times, particularly when coupled with sterically demanding carboxylic acids.
Core Principles of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid. This is achieved using a coupling reagent. The general mechanism involves two key steps:
-
Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).
-
Nucleophilic Attack: The primary amine of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the stable amide bond and release the coupling reagent byproduct.
Commonly used coupling reagents fall into several classes, including carbodiimides (EDC), phosphonium salts (PyBOP), and uronium/aminium salts (HATU), which are often preferred for their high efficiency and ability to suppress side reactions. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance reaction rates and minimize racemization if the carboxylic acid has a chiral center.
Recommended Protocol: HATU-Mediated Amide Coupling
This protocol details the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent well-suited for challenging couplings, including those involving sterically hindered amines.
Materials
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).
-
Solvent Addition: Dissolve the components in anhydrous DMF (to a concentration of approximately 0.1-0.2 M). Stir the mixture until all solids are dissolved.
-
Addition of Coupling Reagent: Add HATU (1.2 equiv) to the solution. A slight color change may be observed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any initial exotherm and minimize potential side reactions.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled, stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Data Presentation: Comparison of Coupling Conditions
While HATU is highly effective, other reagents can also be employed. The choice often depends on cost, scale, and the specific substrates involved.
| Coupling Reagent/System | Base | Solvent | Typical Time | Key Considerations & Byproducts |
| HATU | DIPEA, TEA | DMF, DCM | 4-24 h | Highly efficient, especially for hindered amines. Byproducts (tetramethylurea, HOAt) are generally water-soluble. |
| EDC / HOBt | DIPEA, NMM | DMF, DCM | 8-24 h | Cost-effective standard method. Byproduct (EDC-urea) is water-soluble, simplifying workup compared to DCC. |
| T3P® (Propylphosphonic Anhydride) | Pyridine, DIPEA | EtOAc, DCM | 2-12 h | Byproducts are water-soluble phosphates, allowing for a simple aqueous workup. Good for preventing racemization. |
| Acyl Fluoride (via e.g., XtalFluor-E®) | DIPEA | DCM | 2-8 h | In-situ formation of a highly reactive acyl fluoride is excellent for sterically demanding couplings where other methods fail. |
DIPEA: N,N-Diisopropylethylamine; TEA: Triethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; EtOAc: Ethyl Acetate.
Visualizing the Process
Reaction Mechanism
The mechanism for HATU-mediated coupling involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the primary amine.
Experimental Workflow
A generalized workflow for the synthesis and purification of the target amide is outlined below.
Protocol for Reaction Work-up and Purification
Proper work-up is critical for removing reagents and byproducts, simplifying the final purification step.
Step-by-Step Work-up Procedure
-
Quench and Dilute: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Dilute with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). This step protonates and removes the excess DIPEA base and any unreacted starting diamine into the aqueous layer. Repeat this wash once more.
-
Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This removes any unreacted carboxylic acid and acidic byproducts like HOAt. Repeat this wash.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
-
Flash Column Chromatography: The most common method for purifying amides is flash chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or a mixture of DCM/Methanol), is effective. The presence of the tertiary amine in the product may cause streaking on the silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Acetonitrile) can be an efficient alternative to chromatography.
Product Characterization
The identity and purity of the final amide product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): LC-MS or direct infusion MS to verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
-
Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]
-
Subash, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
- Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Available at: [Link]
- Ivanov, M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. *The
Unlocking New Possibilities in Peptide Synthesis: Application of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Introduction: Addressing Unmet Needs in Peptide Synthesis
The synthesis of complex and sterically hindered peptides remains a significant challenge in medicinal chemistry and drug development.[1][2][3] The introduction of non-natural amino acids, such as those with α,α-disubstitution or N-alkylation, is a key strategy for modulating the conformational properties, biological activity, and proteolytic stability of peptides.[3] However, the formation of peptide bonds involving these hindered residues is often inefficient, leading to low yields and difficult purifications.[1][4] This application note explores the potential of 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a unique sterically hindered diamine, to address these challenges. Based on its distinct structural features, we propose its application as a novel scavenger in solid-phase peptide synthesis (SPPS) and as a specialized building block for creating unique peptide architectures.
Chemical and Physical Properties
This compound is a diamine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol .[5][6] Its structure features a primary amine and a tertiary amine attached to the same carbon atom of a cyclobutane ring. This arrangement results in significant steric hindrance around the nitrogen atoms.
| Property | Value | Source |
| Molecular Formula | C7H16N2 | PubChem[5] |
| Molecular Weight | 128.22 g/mol | PubChem[5] |
| IUPAC Name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | PubChem[5] |
| CAS Number | 176445-78-6 | American Elements[6] |
| Appearance | Liquid | American Elements[6] |
Proposed Application 1: A Novel Sterically Hindered Scavenger in SPPS
The Challenge of Cationic Species in Peptide Cleavage
During the final cleavage step in Fmoc-based SPPS, the peptide is released from the solid support, and side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA).[7] This process generates highly reactive carbocations from the protecting groups and the resin linker.[7][8] These electrophilic species can attack nucleophilic residues in the peptide sequence, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products and significantly impacting the purity and yield of the final peptide.[7][9]
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail.[8][10][11] Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[10][11]
Rationale for this compound as a Scavenger
The unique structure of this compound makes it a promising candidate for a novel scavenger:
-
Dual Amine Functionality: The presence of both a primary and a tertiary amine provides two potential sites for scavenging.
-
Steric Hindrance: The bulky cyclobutane ring and the N,N-dimethyl groups create significant steric hindrance. This can be advantageous in providing selectivity, potentially preventing the scavenger itself from reacting with the peptide backbone or sterically accessible side chains.
-
Basicity: The amine groups provide the necessary basicity to neutralize acidic byproducts and act as effective nucleophiles for trapping carbocations.
Caption: Proposed scavenging mechanism of this compound.
Protocol: Cleavage of a Model Peptide using this compound as a Scavenger
This protocol describes a general procedure for the cleavage of a peptide from a solid support using a cocktail containing this compound.
Materials:
-
Peptide-bound resin (e.g., Rink Amide resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
HPLC system for analysis
Procedure:
-
Resin Preparation: Transfer the peptide-bound resin (e.g., 25-50 mg) to a fritted syringe or a reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual solvents and reagents from the synthesis. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A typical starting cocktail could be:
-
94% TFA
-
2.5% Water
-
2.5% this compound
-
1% TIS
-
Note: The optimal concentration of this compound may require optimization.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 1-2 mL for 25 mg of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: After the cleavage is complete, filter the solution to separate the resin beads. Collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (e.g., 40 mL). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.
-
Drying and Analysis: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to determine the purity and identify the desired product.
Proposed Application 2: A Unique Building Block for Sterically Hindered Peptides
The Challenge of Synthesizing Sterically Hindered Peptides
The synthesis of peptides containing sterically demanding residues, such as N-alkylated or α,α-disubstituted amino acids, is a significant hurdle in peptide chemistry.[1][3] Standard coupling conditions often fail or result in very low yields due to the steric hindrance at the amine or carboxylic acid termini.[4][12]
Rationale for this compound as a Building Block
The unique structure of this compound can be leveraged to create novel peptide mimetics with constrained conformations. By derivatizing the primary amine with a carboxylic acid-containing linker, it can be incorporated into a peptide sequence.
Caption: Conceptual workflow for using this compound as a building block.
The incorporation of this building block would introduce a rigid cyclobutane moiety into the peptide backbone, which could be used to:
-
Induce Specific Conformations: The rigid ring structure can force the peptide backbone into a specific turn or bend, which can be useful for mimicking protein secondary structures.
-
Enhance Proteolytic Stability: The non-natural structure is expected to be resistant to cleavage by proteases.
-
Modulate Receptor Binding: The unique three-dimensional arrangement of the side chains and the backbone can lead to novel interactions with biological targets.
Protocol: Synthesis of a Derivatized Building Block and its Incorporation into a Peptide
This protocol outlines a general strategy for the derivatization of this compound and its subsequent use in SPPS.
Part 1: Synthesis of a Boc-Protected, Carboxy-Functionalized Building Block
-
Selective Protection: React this compound with a Boc-anhydride (Boc2O) under conditions that favor the protection of the primary amine over the sterically hindered tertiary amine.
-
Linker Attachment: React the tertiary amine of the Boc-protected diamine with a suitable linker containing a protected carboxylic acid (e.g., a succinic anhydride derivative).
-
Deprotection of the Carboxylic Acid: Remove the protecting group from the carboxylic acid to yield the final building block ready for SPPS.
Part 2: Incorporation into a Peptide Sequence via SPPS
-
Resin and First Amino Acid: Start with a standard resin (e.g., Wang or Rink Amide) and couple the first Fmoc-protected amino acid using standard protocols.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid.
-
Coupling of the Building Block: Dissolve the synthesized building block and a coupling agent (e.g., HBTU, HATU) in a suitable solvent (e.g., DMF). Add this solution to the resin and allow the coupling reaction to proceed. Due to the steric hindrance, extended coupling times or double coupling may be necessary.
-
Boc Deprotection: After coupling, remove the Boc group from the incorporated building block using TFA.
-
Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-protected amino acid to the newly liberated primary amine of the building block.
-
Final Cleavage and Purification: Once the desired peptide sequence is assembled, cleave the peptide from the resin and purify it using standard procedures as described in the scavenger protocol.
Safety and Handling
This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[5] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
Conclusion and Future Perspectives
While direct applications of this compound in peptide synthesis are not yet widely documented, its unique structural characteristics as a sterically hindered diamine present exciting opportunities. The proposed applications as a novel scavenger and a specialized building block offer potential solutions to long-standing challenges in the synthesis of complex peptides. Further research is warranted to fully explore and optimize the use of this intriguing molecule in the field of peptide science. The protocols provided here serve as a starting point for researchers to investigate the potential of this compound in their own work.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10606763, 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved January 13, 2026 from [Link].
-
Cárdenas, C., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available at: [Link]
-
Biotage (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved January 13, 2026 from [Link].
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Available at: [Link]
-
Patarroyo, M. E., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available at: [Link]
-
American Elements. This compound. Retrieved January 13, 2026 from [Link].
-
LookChem. This compound. Retrieved January 13, 2026 from [Link].
-
Kent, S. B. H. (2008). Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. Journal of the American Chemical Society, 130(44), 14466–14467. Available at: [Link]
-
Di Gioia, M. L., et al. (2019). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 24(18), 3333. Available at: [Link]
- Thermo Fisher Scientific (2025). Safety Data Sheet for this compound. Retrieved January 13, 2026 from a representative chemical supplier's safety documentation. (A generic reference as a specific SDS link was not provided in the search results).
-
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved January 13, 2026 from [Link].
-
Feng, X., et al. (2005). Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. Letters in Peptide Science, 12(2), 115-119. Available at: [Link]
-
Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available at: [Link]
- Google Patents. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
Collins, K. C., et al. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. Journal of the American Chemical Society, 144(28), 12613–12618. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved January 13, 2026 from [Link].
-
Zuckermann, R. N., et al. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California. Available at: [Link].
-
Baran, P. S., et al. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. Available at: [Link].
-
Arora, P. S., et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291. Available at: [Link].
-
Itoh, T., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13, 4421. Available at: [Link].
- BenchChem. (2025). Application Notes and Protocols: N-Boc-aminomethanol in Solid-Phase Peptide Synthesis (SPPS). Retrieved January 13, 2026 from a representative application note. (A generic reference as a specific link was not provided in the search results).
-
De Luca, S., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(5), 383-387. Available at: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Retrieved January 13, 2026 from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Note: Quantitative Analysis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Introduction
1-(aminomethyl)-N,N-dimethylcyclobutanamine is a diamine containing both a primary and a tertiary amine functional group within a cyclobutane structure. The accurate and precise quantification of this molecule is critical in various stages of drug development and manufacturing, including pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). Due to its chemical nature—specifically the lack of a strong chromophore—direct spectrophotometric detection is challenging. This application note presents two robust and validated analytical methods for the precise quantification of this compound in solution: a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The derivatization-based HPLC method offers a reliable and widely accessible approach, while the LC-MS/MS method provides higher sensitivity and selectivity, which is particularly advantageous for complex biological matrices.
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This method leverages the reaction of the primary amine group of this compound with a fluorescent tagging agent, enabling highly sensitive detection. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a commonly used derivatizing reagent for primary and secondary amines, as it reacts rapidly under mild conditions to form a stable, highly fluorescent derivative.
Principle
The primary amine of the target analyte reacts with FMOC-Cl to form a fluorescently labeled derivative. The tertiary amine group does not react under these conditions. The resulting derivative is then separated from the excess reagent and other sample components by reverse-phase HPLC and quantified using a fluorescence detector.
Experimental Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Glycine
-
Water, HPLC grade
2. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with NaOH.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
-
Glycine Solution (0.1 M): Dissolve glycine in water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Vortex the mixture.
-
Add 300 µL of 15 mM FMOC-Cl solution.
-
Vortex immediately and incubate at room temperature for 15 minutes.
-
Add 400 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
Vortex and allow to stand for 10 minutes.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 265 nm, Emission: 315 nm |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers direct quantification of this compound without the need for derivatization, providing high sensitivity and selectivity. It is particularly suitable for complex matrices where co-eluting peaks could interfere with other detection methods.
Principle
The analyte is separated from the sample matrix using reverse-phase or mixed-mode chromatography. The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of the analyte, fragmenting it, and monitoring a specific fragment ion. This parent-to-daughter transition is highly specific to the analyte.
Experimental Workflow
Caption: Workflow for direct LC-MS/MS analysis.
Detailed Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in Mobile Phase A to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation:
-
Dilute the sample containing the analyte with Mobile Phase A to fall within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or HILIC Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized based on column and system, typically starting with high aqueous and ramping to high organic content. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of a standard solution. Predicted [M+H]+: m/z 129.1. A suitable fragment ion would be identified. |
| Collision Energy | To be optimized for the specific MRM transition. |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) or peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios or peak areas from the calibration curve.
Method Validation
Both methods described should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Example Validation Data Summary (Hypothetical)
| Parameter | Method 1 (HPLC-FLD) | Method 2 (LC-MS/MS) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | As per application needs |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | Typically 80-120% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 15% (lower for drug substance) |
| LOQ | 1 µg/mL | 0.1 ng/mL | - |
Conclusion
This application note provides two comprehensive and reliable methods for the quantification of this compound. The HPLC method with pre-column derivatization is a robust technique suitable for routine quality control environments. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification and analysis in complex biological matrices. The selection of the most appropriate method will be guided by the specific analytical requirements. Both methods, when properly validated, will provide accurate and precise data for researchers, scientists, and drug development professionals.
References
-
Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Noubar, Y. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
Khan, K. M., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books. Retrieved from [Link]
-
Gherghel, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. Retrieved from [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Retrieved from [Link]
-
D'Avolio, A., et al. (2015). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. Retrieved from [Link]
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Retrieved from [Link]
-
Patel, M. J., et al. (2011). Analytical method validation: A brief review. Journal of Pharmacy Research. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
-
Dettmer, K., & Engewald, W. (2002). Determination of primary, secondary and tertiary aliphatic and aromatic amines, nitrogen heterocycles, and alkanolamines in indoor air by HPLC-ESI-MS. Fresenius' journal of analytical chemistry. Retrieved from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Journal of Chromatographic Science. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]
-
PubMed. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. Retrieved from [Link]
-
MDPI. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
-
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]
-
PubChem. (n.d.). 1-(aminomethyl)-n,n-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
ResearchGate. (2009). Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
- LookChem. (n.d.). This compound. Retrieved from [https://www.lookchem.com/1-(Aminomethyl)-N,N-dimethylcyclobutanamine-cas-176445-78-6.html](https
Application Notes & Protocols: Leveraging 1-(Aminomethyl)-N,N-dimethylcyclobutanamine for the Design of Novel Ligands
Introduction: The Rationale for a Strained Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a perpetual challenge. Ligand design has progressively moved beyond "flat" aromatic systems towards three-dimensional scaffolds that can better mimic natural substrates and interact with the complex topography of protein binding sites. The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful tool for imparting desirable properties onto bioactive molecules. Its rigid, puckered conformation offers a level of pre-organization that can significantly reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.
This guide focuses on the strategic application of a unique, bifunctional building block: 1-(aminomethyl)-N,N-dimethylcyclobutanamine . This molecule is distinguished by a 1,1-disubstitution pattern on the cyclobutane ring, featuring both a primary amine and a tertiary amine. This arrangement offers a unique spatial presentation of functional groups, making it an intriguing scaffold for the development of novel ligands targeting a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes.
The incorporation of the gem-dimethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the rigid cyclobutane core locks the relative orientation of the two amine functionalities, providing a constrained scaffold that can be exploited to achieve high receptor affinity and selectivity. This application note will provide a comprehensive overview of the synthesis of this building block, its incorporation into lead compounds, and detailed protocols for the characterization of the resulting novel ligands.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key intermediate is 1-(dimethylamino)cyclobutanecarbonitrile, which is then reduced to the desired diamine.
Protocol 1.1: Synthesis of 1-(Dimethylamino)cyclobutanecarbonitrile
This procedure is adapted from analogous syntheses of α-aminonitriles.
Materials:
-
Cyclobutanone
-
Dimethylamine hydrochloride
-
Potassium cyanide (KCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethylamine hydrochloride (1.2 equivalents) in water.
-
Add cyclobutanone (1.0 equivalent) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a solution of potassium cyanide (1.1 equivalents) in water to the reaction mixture. Caution: Addition of cyanide to an acidic solution will generate highly toxic HCN gas. Ensure the solution is basic or neutral before adding cyanide.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1-(dimethylamino)cyclobutanecarbonitrile as a crude oil, which can be purified by vacuum distillation or column chromatography.
Protocol 1.2: Reduction of 1-(Dimethylamino)cyclobutanecarbonitrile to this compound
The reduction of the nitrile to the primary amine can be achieved using several reducing agents. Lithium aluminum hydride (LAH) is a powerful and effective choice for this transformation. A similar procedure for a cyclohexane analog has been reported and is adapted here.
Materials:
-
1-(Dimethylamino)cyclobutanecarbonitrile
-
Lithium aluminum hydride (LAH) (EXTREMELY REACTIVE: Handle with extreme caution under an inert atmosphere)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LAH (1.5 - 2.0 equivalents) and suspend it in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-(dimethylamino)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting nitrile.
-
Cool the reaction mixture to 0 °C and very carefully quench the excess LAH by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LAH used (Fieser workup).
-
A granular precipitate should form. Stir the resulting slurry for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product may be purified by distillation under reduced pressure.
Part 2: Incorporation of the Scaffold into Novel Ligands
The bifunctional nature of this compound allows for its versatile incorporation into a variety of ligand structures. The primary amine can be readily derivatized through amide bond formation or reductive amination, while the tertiary amine can serve as a key pharmacophoric feature or be quaternized to introduce a permanent positive charge.
Workflow for Ligand Synthesis
Caption: General workflows for derivatizing the primary amine of the scaffold.
Protocol 2.1: Amide Bond Formation with the Primary Amine
The primary amine of the scaffold is sterically hindered by the adjacent quaternary carbon. Therefore, robust coupling conditions are recommended.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.2: Reductive Amination with the Primary Amine
Reductive amination provides a straightforward method to form secondary or tertiary amines.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous DCE (1,2-Dichloroethane) or THF
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of this compound (1.2 equivalents) and the aldehyde or ketone (1.0 equivalent) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Part 3: Characterization of Novel Ligands
Thorough characterization of newly synthesized ligands is essential to confirm their structure, purity, and to understand their biological activity.
Protocol 3.1: Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be crucial for confirming the presence of the cyclobutane ring protons, the N,N-dimethyl group, and the newly introduced functionalities. The cyclobutane protons typically appear as complex multiplets in the aliphatic region. The N,N-dimethyl protons will appear as a singlet, and the protons of the aminomethyl bridge will also be identifiable.
-
¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the quaternary carbon of the cyclobutane ring, as well as the other cyclobutane carbons. The signals for the N,N-dimethyl carbons and the aminomethyl carbon will also be present.
Predicted NMR Data for the Scaffold:
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyclobutane CH₂ | 1.5 - 2.2 (m) | ~30-40 |
| Quaternary C | - | ~55-65 |
| -CH₂-NH₂ | ~2.5 - 2.8 (s) | ~45-55 |
| -N(CH₃)₂ | ~2.2 - 2.4 (s) | ~40-50 |
Note: These are predicted values and will vary depending on the solvent and the specific structure of the final ligand.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the synthesized ligand. Electrospray ionization (ESI) is a suitable method for most amine-containing compounds.
-
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern of the ligand, which can provide further structural confirmation. A characteristic fragmentation would be the loss of the side chain attached to the primary amine or fragmentation of the cyclobutane ring. Alpha-cleavage adjacent to the tertiary
derivatization of 1-(aminomethyl)-N,N-dimethylcyclobutanamine for analysis
Application Note
Topic: Derivatization of 1-(aminomethyl)-N,N-dimethylcyclobutanamine for Enhanced Analytical Detection by GC-MS and LC-MS
Introduction: The Analytical Challenge of Polar Amines
In pharmaceutical development and chemical research, the accurate quantification of small, polar molecules is paramount. This compound is a diamine featuring both a primary and a tertiary amine on a cyclobutane core. This structure presents significant challenges for direct analysis by common chromatographic techniques like Gas Chromatography (GC) and Reversed-Phase Liquid Chromatography (LC).
The high polarity, low volatility, and tendency of the primary amine to form strong hydrogen bonds lead to poor chromatographic performance. Typical issues include severe peak tailing, low sensitivity, and poor retention on non-polar stationary phases. Furthermore, the lack of a strong chromophore makes UV detection problematic. Chemical derivatization is a robust strategy to overcome these limitations by chemically modifying the analyte to improve its physicochemical properties for analysis. This note provides a detailed guide and validated protocols for the derivatization of this compound for reliable analysis by both GC-MS and LC-MS.
Analyte Profile & Rationale for Derivatization
Structure:
IUPAC Name: 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine Molecular Formula: C₇H₁₆N₂ Molecular Weight: 128.22 g/mol
The key challenge lies in the two amine functional groups:
-
Primary Amine (-NH₂): The two "active" hydrogens are highly polar and are the primary cause of poor peak shape in GC. This group is the main target for derivatization.
-
Tertiary Amine (-N(CH₃)₂): This group is non-reactive to most common acylation and silylation reagents but contributes to the overall polarity and basicity of the molecule.
Derivatization aims to cap the highly polar primary amine, thereby increasing the molecule's volatility for GC analysis and enhancing its hydrophobicity for improved retention in reversed-phase LC.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the goal is to convert the polar primary amine into a less polar, more volatile, and thermally stable derivative. This is typically achieved through silylation or acylation.
Principle & Reagent Selection
-
Silylation: This technique replaces the active hydrogens on the primary amine with a non-polar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent that reacts efficiently with primary amines to form stable TMS-derivatives. The reaction is driven by the formation of a stable N-Si bond and a volatile byproduct.
-
Acylation: This method involves reacting the primary amine with a perfluorinated acid anhydride, such as trifluoroacetic anhydride (TFAA). The reaction forms a stable, volatile, and electron-capturing trifluoroacetamide derivative. This not only improves chromatography but can also enhance sensitivity if an electron capture detector (ECD) is used.
| Derivatization Method | Reagent | Key Advantages | Considerations |
| Silylation | BSTFA + 1% TMCS | Produces volatile and thermally stable derivatives; highly reactive. | Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions. |
| Acylation | TFAA | Forms very stable derivatives; acidic byproducts can be removed. | Reagents are corrosive and require anhydrous conditions. |
Protocol 1.1: Silylation with BSTFA + 1% TMCS
This protocol details the conversion of the primary amine to its bis(trimethylsilyl) derivative for enhanced volatility.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile or pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: If the sample is in solution, transfer a known volume (e.g., containing ~1-100 µg of analyte) to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS reagent to the vial.
-
Reaction: Tightly cap the vial immediately. Heat the mixture at 70°C for 45 minutes in a heating block. Reaction conditions may need optimization depending on analyte concentration.
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution directly into the GC-MS.
Expected Product: N,N-bis(trimethylsilyl)-1-((dimethylamino)cyclobutyl)methanamine
Protocol 1.2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of a stable trifluoroacetamide derivative.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer a known amount of the analyte to a reaction vial and ensure it is completely dry.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride.
-
Workup (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate for injection. This step removes the corrosive trifluoroacetic acid byproduct.
-
Analysis: Inject 1 µL of the final solution into the GC-MS.
Expected Product: 2,2,2-trifluoro-N-((1-(dimethylamino)cyclobutyl)methyl)acetamide
GC-MS Workflow Visualization
Caption: General workflow for GC-MS derivatization.
Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For reversed-phase LC-MS, derivatization aims to increase the analyte's hydrophobicity for better retention on C18 columns and to enhance its ionization efficiency in the mass spectrometer source.
Principle & Reagent Selection
Dansyl Chloride (DNS-Cl) is an excellent reagent for derivatizing primary and secondary amines for LC-MS analysis. It reacts with the primary amine of the target molecule under basic conditions to form a highly stable sulfonamide.
Advantages of Dansylation:
-
Enhanced Retention: The bulky, non-polar dansyl group significantly increases the hydrophobicity of the molecule, leading to strong retention on reversed-phase columns.
-
Improved Ionization: The tertiary amine within the dansyl group boosts signal intensity in positive mode electrospray ionization (ESI+).
-
Fluorescence/UV Detection: The derivative is highly fluorescent and UV-active, providing additional detection options if needed.
Protocol 2.1: Derivatization with Dansyl Chloride (DNS-Cl)
This protocol is robust for quantifying the target analyte in various matrices.
Materials:
-
This compound sample
-
Dansyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Sodium carbonate buffer (100 mM, pH 9.8)
-
Formic acid (for quenching)
-
LC-MS grade water and acetonitrile
-
Reaction vials (1.5 mL)
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent. For aqueous samples, ensure compatibility with the reaction buffer.
-
Reaction Setup: In a reaction vial, combine:
-
50 µL of sample
-
100 µL of 100 mM sodium carbonate buffer (pH 9.8)
-
-
Derivatization: Add 100 µL of the dansyl chloride solution. Vortex the vial vigorously for 1 minute.
-
Incubation: Incubate the reaction mixture in the dark at 40-60°C for 60 minutes. The reaction should be performed in the dark as dansyl derivatives can be light-sensitive.
-
Quenching: Stop the reaction by adding 10 µL of formic acid to neutralize the excess base and consume any remaining dansyl chloride.
-
Analysis: The sample is now ready for direct injection into the LC-MS system.
Expected Product: N-((1-(dimethylamino)cyclobutyl)methyl)-5-(dimethylamino)naphthalene-1-sulfonamide
LC-MS Workflow Visualization
Caption: General workflow for LC-MS dansylation.
Method Validation and Troubleshooting
A complete analytical method validation should be performed following derivatization, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Issue | Potential Cause | Recommended Solution |
| Low/No Derivative Peak (GC) | Moisture in sample or reagents. | Ensure all solvents and glassware are anhydrous. Use fresh, high-quality reagents. |
| Incomplete reaction. | Optimize reaction temperature and time. Ensure correct reagent-to-analyte ratio. | |
| Poor Peak Shape (GC/LC) | Active sites in GC liner/column. | Use a deactivated liner and consider silylating the liner. |
| Improper mobile phase pH (LC). | For basic amines, a higher pH mobile phase (e.g., using ammonium bicarbonate) can improve peak shape. | |
| Multiple Derivative Peaks (GC) | Side reactions or incomplete derivatization. | For silylation, ensure a sufficient excess of reagent. For acylation, ensure complete reaction. |
| High Background Signal (LC) | Excess derivatization reagent. | Optimize the quenching step. Adjust chromatography to separate the analyte peak from the reagent peak. |
Conclusion
Direct analysis of this compound is hindered by its high polarity and low volatility. The derivatization protocols provided in this application note offer robust and reliable solutions for converting the analyte into a form suitable for sensitive and accurate quantification by both GC-MS and LC-MS. Silylation (BSTFA) and acylation (TFAA) are effective for GC-MS, while dansylation is a superior choice for LC-MS analysis, significantly improving chromatographic retention and detection sensitivity. Proper execution of these protocols, coupled with standard method validation, will enable researchers to confidently measure this challenging compound in a variety of sample matrices.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Capriotti, A. L., et al. (2014). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of Analytical Methods in Chemistry.
- Guo, L., et al. (2020).
- Benchchem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
- Collins, C. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech.
- ResearchGate. (n.d.). Acylation Derivatization Reagents.
- Yunus, R. M., & Masdor, N. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 162.
- Villas-Bôas, S. G., et al. (2006).
large-scale synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
An In-Depth Guide to the Large-Scale Synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust, scalable synthesis of this compound. This diamine is a valuable building block in medicinal chemistry, prized for its rigid cyclobutane core which allows for precise spatial orientation of its functional groups. This guide eschews a generic template, instead focusing on a logically structured narrative that explains the "why" behind the "how," ensuring both scientific integrity and practical applicability for large-scale production.
Strategic Overview: A Rationale for the Selected Synthetic Pathway
For any large-scale synthesis, the primary considerations are efficiency, cost-effectiveness, safety, and scalability. After evaluating several potential routes, we have established a two-step pathway commencing from the commercially available 1-(dimethylamino)cyclobutanecarbonitrile. This starting material provides a convergent and high-yielding entry point to the target molecule.
The core transformation is the reduction of a nitrile functional group to a primary amine. This approach is superior to multi-step alternatives that might begin with 1,1-cyclobutanedicarboxylic acid, as it significantly reduces the number of synthetic operations, minimizes waste, and improves the overall atom economy.[1][2]
The chosen strategy is visualized below:
Caption: High-level overview of the selected synthetic route.
The Core Transformation: Nitrile Reduction
The conversion of the nitrile group in 1-(dimethylamino)cyclobutanecarbonitrile to a primary aminomethyl group is the pivotal step. Several methods exist for nitrile reduction, including the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3][4][5]
Choice of Reducing Agent: Catalytic Hydrogenation
While LiAlH₄ is highly effective, its pyrophoric nature, cost, and the complexities of quenching and work-up on a large scale present significant challenges.[4] Therefore, catalytic hydrogenation is the method of choice for industrial applications. It offers numerous advantages:
-
Safety: The process is generally safer to handle at scale compared to large quantities of metal hydrides.
-
Cost-Effectiveness: Catalysts like Raney Nickel are relatively inexpensive and can often be recycled.
-
Environmental Impact: Work-up is typically simpler, involving filtration of the catalyst followed by solvent removal, which generates less aqueous waste.
-
Selectivity: Conditions can be optimized to minimize the formation of secondary and tertiary amine byproducts, which can occur via intermediate imine species.[5][6]
Raney Nickel is a particularly effective catalyst for this transformation. To further suppress the formation of secondary amine impurities, the reaction is often conducted in the presence of ammonia.[5][6]
Reaction Mechanism
The mechanism of catalytic hydrogenation of a nitrile involves several stages on the surface of the metal catalyst (e.g., Raney Ni):
Caption: Simplified mechanism of nitrile reduction via catalytic hydrogenation.
Large-Scale Synthesis Protocol
Safety Precaution: This procedure involves high-pressure hydrogenation and flammable solvents. All operations must be conducted in a properly rated high-pressure reactor within a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves, is mandatory.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1-(dimethylamino)cyclobutanecarbonitrile | ≥97% Purity | Commercial |
| Raney® Nickel (slurry in water, activated) | Catalytic Grade | Commercial |
| Anhydrous Ammonia (NH₃) | Anhydrous | Commercial |
| Ethanol (EtOH), 200 proof | Reagent Grade | Commercial |
| Dichloromethane (DCM) | Reagent Grade | Commercial |
| Hydrochloric Acid (HCl), concentrated | Reagent Grade | Commercial |
| Sodium Hydroxide (NaOH), pellets | Reagent Grade | Commercial |
| Celite® (Diatomaceous earth) | Filtration Aid | Commercial |
| Equipment | Specification | |
| High-Pressure Hydrogenation Reactor (Autoclave) | e.g., Parr Reactor | |
| Mechanical Stirrer | High-torque | |
| Filtration Apparatus | Buchner Funnel | |
| Rotary Evaporator | Industrial Scale | |
| Vacuum Distillation Apparatus |
Step-by-Step Procedure
Step 1: Reactor Charging and Catalyst Preparation
-
Into a suitable high-pressure autoclave, charge 1-(dimethylamino)cyclobutanecarbonitrile (1.00 kg, 8.05 mol).
-
Add Ethanol (10 L).
-
Catalyst Handling: Under a constant stream of inert gas (Argon or Nitrogen) to prevent ignition, carefully add Raney Nickel (100 g, ~10% w/w). The catalyst is typically supplied as a slurry in water; it should be washed with ethanol several times before addition to remove the water.
-
Seal the reactor according to the manufacturer's specifications.
Step 2: Hydrogenation
-
Begin agitation of the reactor contents.
-
Pressurize the reactor with anhydrous ammonia to approximately 50-60 psi. The presence of ammonia is crucial for minimizing the formation of secondary amine byproducts.[6]
-
Pressurize the reactor with hydrogen gas (H₂) to a final pressure of 800-1000 psi.
-
Heat the reactor to 80-100 °C. The reaction is exothermic; careful temperature monitoring and control are essential.
-
Maintain the reaction under these conditions for 12-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
Step 3: Work-up and Catalyst Removal
-
Cool the reactor to room temperature (<25 °C).
-
Crucially, vent the excess hydrogen and ammonia safely according to standard procedures.
-
Purge the reactor multiple times with an inert gas (Nitrogen) to remove all residual hydrogen.
-
Open the reactor and carefully decant the reaction mixture. The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent at all times.
-
Set up a filtration apparatus with a pad of Celite® in a Buchner funnel. Pre-wet the Celite pad with ethanol.
-
Filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Wash the catalyst cake thoroughly with additional ethanol (2 x 1 L).
-
Catalyst Quenching: The recovered Raney Nickel catalyst must be deactivated safely. This is typically achieved by slowly and carefully adding it to a large volume of dilute acid (e.g., 1M HCl) in a well-ventilated hood.
Step 4: Isolation and Purification
-
Combine the filtrate and washes and transfer the solution to a large rotary evaporator.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
The crude product will be an oil. For purification, two main strategies can be employed:
-
A) Direct Distillation: The free amine can be purified by vacuum distillation. This is often the most direct method for large-scale purification.[7]
-
B) Salt Precipitation and Liberation: This method can be highly effective for achieving high purity.[8][9] i. Dissolve the crude oil in a suitable solvent like dichloromethane (DCM) or ethyl acetate. ii. Cool the solution in an ice bath and slowly add a solution of HCl (e.g., concentrated HCl or HCl in isopropanol) until precipitation of the dihydrochloride salt is complete. iii. Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield the pure salt. iv. To recover the free amine, the salt is dissolved in water, the solution is basified with aqueous NaOH until pH > 12, and the product is extracted with a solvent like DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the pure free amine.
-
Quantitative Summary
| Parameter | Value |
| Reactants | |
| 1-(dimethylamino)cyclobutanecarbonitrile | 1.00 kg (8.05 mol) |
| Raney® Nickel | 100 g |
| Ethanol | ~12 L |
| Reaction Conditions | |
| Hydrogen Pressure | 800 - 1000 psi |
| Ammonia Pressure | 50 - 60 psi |
| Temperature | 80 - 100 °C |
| Duration | 12 - 24 hours |
| Expected Outcome | |
| Theoretical Yield | 1.03 kg |
| Expected Practical Yield | 80 - 90% (824 - 927 g) |
| Purity (post-purification) | >98% (by GC-MS) |
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (128.22 g/mol ) and assess purity.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum should show characteristic signals for the N,N-dimethyl protons, the cyclobutane ring protons, and the aminomethyl protons.
-
Infrared (IR) Spectroscopy: To confirm the presence of N-H bonds (primary amine) and the absence of the nitrile (C≡N) stretch from the starting material.
References
-
Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines. Retrieved from [Link]
-
Gicquel, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC) - NIH. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
ResearchGate. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]
-
American Elements. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
PubChemLite. (n.d.). 1-(aminomethyl)-n,n-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved from [Link]
- Google Patents. (n.d.). US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane.
-
Organic Syntheses Procedure. (n.d.). cyclobutene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2,3-dicyanobutadiene. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 4. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. biosynth.com [biosynth.com]
- 11. americanelements.com [americanelements.com]
- 12. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Introduction: Understanding the Compound
1-(aminomethyl)-N,N-dimethylcyclobutanamine, with the CAS number 176445-78-6, is a diamine featuring a cyclobutane ring.[1][2][3][4] Its unique structural characteristics make it a valuable building block in medicinal chemistry and drug development. However, its chemical properties also necessitate stringent safety protocols to mitigate risks to researchers and the laboratory environment. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.
The primary hazards associated with this compound are its flammability and corrosivity.[1][4][5] It is classified as a flammable liquid and vapor and is capable of causing severe skin burns and eye damage.[1][4] Adherence to the protocols outlined in this document is therefore critical for ensuring a safe research environment.
Hazard Identification and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of safe laboratory practice.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | PubChem[1], American Elements[4] |
| Molecular Weight | 128.22 g/mol | PubChem[1], American Elements[4] |
| Appearance | Liquid | American Elements[4] |
| CAS Number | 176445-78-6 | American Elements[4], Ambeed[5] |
| GHS Hazard Class | Flammable Liquid 3, Skin Corrosion 1B | PubChem[1] |
GHS Hazard Statements:
GHS Pictograms:
| Pictogram | Hazard |
| 🔥 | Flammable |
| corrosive | Corrosive |
Personal Protective Equipment (PPE) Protocol
The corrosive nature of this compound demands robust personal protective equipment to prevent any direct contact with the skin or eyes.
3.1. Required PPE:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
3.2. PPE Donning and Doffing Workflow:
Sources
- 1. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. 176445-78-6|this compound|BLD Pharm [bldpharm.com]
- 4. americanelements.com [americanelements.com]
- 5. 1-(Aminomethyl)-N,N-dimethylcyclobutan-1-amine | Amines | Ambeed.com [ambeed.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Welcome to the technical support center for the synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable diamine building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical experience.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on the common synthetic route involving the reduction of 1-(dimethylamino)cyclobutanecarbonitrile.
Question 1: Why is my yield of this compound consistently low?
A reported yield for the synthesis of this compound from 1-(dimethylamino)cyclobutanecarbonitrile is around 30%. Several factors related to the key nitrile reduction step can contribute to a lower than expected yield.
Potential Cause 1: Incomplete Reduction of the Nitrile
The nitrile group in 1-(dimethylamino)cyclobutanecarbonitrile is situated on a sterically hindered quaternary carbon atom. This steric hindrance can impede the approach of the reducing agent, leading to incomplete conversion to the desired primary amine.
-
Troubleshooting & Optimization:
-
Increase Equivalents of Reducing Agent: While a typical protocol might use 1.5 equivalents of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), for a hindered nitrile, increasing the equivalents to 2.0-3.0 may be necessary to drive the reaction to completion.
-
Elevated Reaction Temperature: Conducting the reduction at a higher temperature, such as refluxing in an appropriate solvent like tetrahydrofuran (THF), can provide the necessary activation energy to overcome the steric barrier. Careful monitoring is crucial to avoid side reactions.
-
Extended Reaction Time: Prolonging the reaction time can also lead to higher conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Potential Cause 2: Side Reactions During Reduction
The choice of reducing agent and reaction conditions can lead to the formation of unwanted byproducts.
-
Troubleshooting & Optimization:
-
Alternative Reducing Agents: If LiAlH₄ proves problematic, consider alternative or modified reducing agents. For instance, diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has shown efficacy in reducing sterically hindered nitriles. Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon at elevated pressure and temperature is another viable, albeit more specialized, alternative.
-
Inverse Addition: To minimize side reactions when using highly reactive reagents like LiAlH₄, employ an "inverse addition" technique. This involves adding the LiAlH₄ solution slowly to the solution of the nitrile, thereby keeping the concentration of the reducing agent low throughout the reaction.
-
Potential Cause 3: Product Loss During Work-up and Purification
This compound is a small, polar, and water-soluble diamine, which can make its extraction and isolation challenging.
-
Troubleshooting & Optimization:
-
Careful pH Adjustment: During the aqueous work-up after LiAlH₄ reduction, ensure the pH is sufficiently basic (pH > 12) to deprotonate the amine hydrochlorides and facilitate extraction into an organic solvent.
-
Salting Out: Adding a significant amount of an inorganic salt, such as sodium chloride or potassium carbonate, to the aqueous layer can decrease the solubility of the diamine and improve extraction efficiency.
-
Continuous Extraction: For highly water-soluble products, continuous liquid-liquid extraction may be necessary to achieve a good recovery.
-
Azeotropic Distillation: After extraction, residual water can be removed by azeotropic distillation with a suitable solvent like toluene before final purification.
-
Question 2: What are the likely impurities in my final product and how can I minimize them?
The primary impurities often arise from incomplete reaction or side reactions during the synthesis.
-
Starting Material: Unreacted 1-(dimethylamino)cyclobutanecarbonitrile.
-
Minimization: As discussed above, optimizing the reduction conditions (reagent equivalents, temperature, time) is key.
-
Removal: The nitrile is less polar than the diamine product. Careful column chromatography on silica gel can separate the two. Alternatively, an acid-base extraction can be employed, where the basic diamine is extracted into an acidic aqueous phase, leaving the neutral nitrile in the organic phase.
-
-
Aldehyde Intermediate: Partial reduction of the nitrile can lead to the formation of 1-(dimethylamino)cyclobutanecarbaldehyde, especially if a milder reducing agent is used or if the reaction is not driven to completion.
-
Minimization: Use a sufficiently powerful reducing agent like LiAlH₄ under forcing conditions.
-
Removal: The aldehyde can potentially be removed via column chromatography or by derivatization.
-
-
Secondary Amine Formation: Under certain catalytic hydrogenation conditions, the initially formed primary amine can react with the intermediate imine to form a secondary amine dimer.
-
Minimization: This is less common with LiAlH₄ reduction but can be a concern with catalytic hydrogenation. Optimization of the catalyst and reaction conditions is crucial.
-
Removal: Purification by column chromatography or distillation under reduced pressure.
-
| Impurity | Identification Method | Minimization Strategy | Removal Method |
| 1-(dimethylamino)cyclobutanecarbonitrile | GC-MS, ¹H NMR | Increase reducing agent equivalents, reaction temperature, and/or time. | Column chromatography, Acid-base extraction. |
| 1-(dimethylamino)cyclobutanecarbaldehyde | GC-MS, ¹H NMR | Use a strong reducing agent (e.g., LiAlH₄) and ensure complete reaction. | Column chromatography. |
| Secondary Amine Dimer | GC-MS, ¹H NMR | Optimize catalytic hydrogenation conditions (less of a concern with LiAlH₄). | Column chromatography, Distillation under reduced pressure. |
Question 3: My purification by column chromatography is difficult. What are my options?
The high polarity of this compound can lead to streaking and poor separation on silica gel.
-
Troubleshooting & Optimization:
-
Use of a Modified Eluent: Add a small percentage of a base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system (e.g., dichloromethane/methanol). This will help to deactivate the acidic silica gel and reduce tailing of the amine product.
-
Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based column.
-
Purification via Salt Formation: Convert the crude diamine to its dihydrochloride salt by treating the organic solution with an excess of HCl in a suitable solvent (e.g., diethyl ether or dioxane). The salt will often precipitate and can be collected by filtration, providing a significant purification step. The free base can then be regenerated by treatment with a strong base.
-
Distillation: If the product is thermally stable, distillation under high vacuum can be an effective purification method for removing less volatile impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most commonly cited synthetic route starts from 1-(dimethylamino)cyclobutanecarbonitrile, which is then reduced to the desired diamine. The precursor nitrile can be synthesized from cyclobutanone, dimethylamine hydrochloride, and a cyanide source.
Q2: What are the key safety precautions when working with LiAlH₄?
Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.
-
Always work in a well-ventilated fume hood.
-
Use anhydrous solvents and glassware.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the reagent slowly and control the reaction temperature.
-
Quench the reaction carefully by slow, dropwise addition of a quenching agent (e.g., water, followed by aqueous NaOH) at a low temperature (e.g., 0 °C).
Q3: Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile?
No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines. More powerful hydride donors like LiAlH₄ are required for this transformation.
Q4: How can I protect one of the amine groups for further functionalization?
The primary amine is more nucleophilic and less sterically hindered than the tertiary amine, making selective protection feasible. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common method for protecting primary amines.
-
Protocol for Boc Protection:
-
Dissolve the crude diamine in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add a solution of (Boc)₂O (1.0-1.1 equivalents) in the same solvent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, perform an aqueous work-up and purify the mono-Boc protected product by column chromatography.
-
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight. GC-MS is particularly useful for assessing purity and identifying volatile impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of the N-H bonds of the primary amine.
-
Elemental Analysis: To determine the elemental composition.
Experimental Workflow Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nitrile reduction. Retrieved from [Link]
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Nitriles. Retrieved from [Link]
- Sigma-
stability issues of 1-(aminomethyl)-N,N-dimethylcyclobutanamine under acidic conditions
Welcome to the technical support center for 1-(aminomethyl)-N,N-dimethylcyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound, particularly under acidic conditions. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound under acidic conditions?
A1: this compound contains two amine functional groups, which will be protonated under acidic conditions. While the protonated amines themselves are generally stable, the core cyclobutane structure can be susceptible to acid-catalyzed ring-opening reactions. This is due to the inherent ring strain of the four-membered ring. The presence of two amine groups on the same carbon (a gem-diamine derivative) may influence the electronic properties of the cyclobutane ring and its susceptibility to cleavage.
Q2: What is the likely mechanism of degradation under acidic conditions?
A2: The most probable degradation pathway involves the protonation of one of the nitrogen atoms, followed by a concerted or stepwise ring-opening to relieve ring strain. This could potentially lead to the formation of linear or rearranged structures. The exact mechanism and resulting degradation products would depend on the specific acidic conditions (e.g., pH, temperature, and presence of other nucleophiles). A possible acid-catalyzed ring-opening mechanism is illustrated below.
Caption: Hypothetical acid-catalyzed degradation pathway.
Q3: Are there any literature precedents for the degradation of similar compounds?
Q4: At what pH range should I be concerned about the stability of this compound?
A4: Significant degradation is more likely to occur at lower pH values (e.g., pH < 4). However, the rate of degradation is also dependent on temperature and the duration of exposure. It is recommended to perform stability studies at the intended pH of your experiment to determine the compound's stability under your specific conditions.
Troubleshooting Guide: Investigating Stability Issues
If you suspect that this compound is degrading in your acidic experimental conditions, follow this guide to diagnose and mitigate the issue.
Symptom: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the starting material or product over the course of the experiment.
Workflow for Investigating Stability:
Caption: A systematic approach to troubleshooting stability.
Step 1: Perform a Forced Degradation Study
A forced degradation study, also known as stress testing, is a crucial step to understand the intrinsic stability of a molecule[3]. This involves subjecting the compound to conditions more severe than its intended use to accelerate degradation.
Protocol for Acidic Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Treatment:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Prepare a control sample with the stock solution and an equal volume of the solvent.
-
-
Incubation:
-
Incubate both the acid-treated sample and the control sample at room temperature.
-
For accelerated testing, a second set of samples can be incubated at an elevated temperature (e.g., 40-60°C).
-
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic aliquots with a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction before analysis.
-
Analysis: Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Step 2: Analytical Monitoring
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products[4].
Recommended Analytical Method: Reversed-Phase HPLC with UV and/or Mass Spectrometric Detection
-
Column: A C18 column is a good starting point for the separation of small amine compounds.
-
Mobile Phase:
-
A gradient of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Given the amine functional groups, using a mobile phase with a pH modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) can improve peak shape.
-
-
Detection:
-
As this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.
-
Alternatively, Mass Spectrometry (MS) is a highly specific and sensitive detection method that can also aid in the identification of degradation products.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also suitable for non-chromophoric compounds.
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Step 3: Data Interpretation and Mitigation Strategies
The results from your forced degradation study will help you understand the stability profile of this compound under your experimental conditions.
| Parameter | Condition 1 (e.g., 0.1 M HCl, RT) | Condition 2 (e.g., 0.1 M HCl, 40°C) |
| Time (hours) | % Degradation | % Degradation |
| 0 | 0 | 0 |
| 2 | User-defined | User-defined |
| 4 | User-defined | User-defined |
| 8 | User-defined | User-defined |
| 24 | User-defined | User-defined |
| New Peaks Observed | User-defined | User-defined |
Mitigation Strategies:
-
pH Adjustment: If significant degradation is observed, consider if your experiment can be performed at a higher pH where the compound is more stable.
-
Temperature Control: Perform your experiments at lower temperatures to slow down the rate of degradation.
-
Time Limitation: Minimize the time the compound is exposed to acidic conditions.
-
In-situ Formation/Use: If the compound is an intermediate, consider generating and using it in situ without isolation.
-
Storage Conditions: Store stock solutions of the compound in neutral or slightly basic buffers and at low temperatures (e.g., 2-8°C or -20°C).
By systematically investigating the stability of this compound, you can ensure the reliability and accuracy of your research findings. For further assistance, please consult relevant literature on the stability of analogous compounds and forced degradation studies.
References
-
Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Graph Search. Available from: [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. 2021;26(12):3519. Available from: [Link]
-
Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL. 2021. Available from: [Link]
-
The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry. 2018. Available from: [Link]
-
Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Analytical Biochemistry. 1973;55(2):457-67. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016. Available from: [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. 2012. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2015;5(5):291-303. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving Aminomethylcyclobutanamines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminomethylcyclobutanamine derivatives. This guide is structured to provide direct, actionable answers to common experimental challenges. Aminomethylcyclobutanamines are valuable building blocks in medicinal chemistry, often used to introduce non-classical bioisosteres for groups like tert-butyl, but their unique steric profile can present significant synthetic hurdles. This resource combines mechanistic explanations with field-proven protocols to help you navigate these challenges effectively.
Part 1: Foundational Troubleshooting & Best Practices
Before delving into specific reaction types, it's crucial to address foundational issues that can lead to failure regardless of the chemistry involved.
Q1: My reaction is failing, where do I start? I suspect my aminomethylcyclobutanamine starting material might be the issue.
Answer: This is the correct first step. A reaction's success is predicated on the quality of its starting materials. Amines, in particular, can be susceptible to degradation.
Causality: Primary amines can react with atmospheric carbon dioxide to form carbamate salts and are prone to oxidation. Water contamination can interfere with many common reactions, especially those involving organometallics or water-sensitive coupling reagents.
Systematic Verification:
-
Purity Check: Do not rely solely on the label. Verify the purity of your aminomethylcyclobutanamine via ¹H NMR and/or GC-MS. Look for unexpected signals that could indicate degradation or impurities from its synthesis.
-
Water Content: For moisture-sensitive reactions, determine the water content using a Karl Fischer titrator. If unavailable, co-evaporating the amine with anhydrous toluene (azeotropic drying) before use can be effective.
-
Storage Conditions: These amines should be stored under an inert atmosphere (Nitrogen or Argon), tightly sealed, and protected from light. For long-term storage, refrigeration is often recommended, but allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture.
Troubleshooting Workflow for Starting Material Quality
Technical Support Center: Purification of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 1-(aminomethyl)-N,N-dimethylcyclobutanamine (CAS No. 176445-78-6). This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purification of this versatile diamine building block. As a key intermediate, its purity is paramount for successful downstream applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. Cyclobutane derivatives are often prepared via methods like [2+2] cycloadditions or rearrangements. For this specific diamine, common synthetic pathways could include reductive amination or multi-step alkylations.
Causality: Impurities typically arise from three main sources:
-
Unreacted Starting Materials: Incomplete conversion during the synthesis.
-
Reaction Byproducts: Side reactions occurring concurrently with the main transformation. For instance, in N-alkylation reactions, over-alkylation can lead to the formation of quaternary ammonium salts. If reductive amination is used, residual imine intermediates may persist.
-
Degradation Products: Amines, particularly primary amines, can be susceptible to oxidation or reaction with atmospheric carbon dioxide over time, leading to discoloration and the formation of carbonates.
A summary of potential impurities is provided in the table below.
| Impurity Type | Potential Structure/Identity | Likely Source |
| Starting Materials | 1-(dimethylamino)cyclobutane-1-carbonitrile | Precursor in a nitrile reduction route |
| 1-(dimethylamino)cyclobutane-1-carbaldehyde | Precursor in a reductive amination route | |
| Byproducts | Quaternary ammonium salts | Over-alkylation of the tertiary amine |
| Iminium intermediates | Incomplete reduction in reductive amination | |
| Isomeric amines | Side reactions during ring formation or functionalization | |
| Degradation | Carbonate salts | Reaction with atmospheric CO2 |
| Oxidized species | Air/light exposure, especially with trace metal catalysis |
Q2: Which analytical techniques are best for assessing the purity of my diamine sample?
A multi-technique approach is recommended for a comprehensive purity assessment. No single method provides a complete picture.
Expert Rationale: Combining chromatographic separation with spectroscopic identification offers the highest confidence in purity analysis.
-
Gas Chromatography (GC): Excellent for analyzing volatile amines and their impurities. A dedicated column for polar amines, such as the Agilent CP-Volamine, can provide sharp peaks for amines, water, and other volatile impurities.
-
Detector: A Flame Ionization Detector (FID) is standard for quantification. Mass Spectrometry (GC-MS) is invaluable for identifying unknown peaks.
-
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities like salts or degradation products.
-
Method: Reversed-phase chromatography is common, but basic amines often exhibit poor peak shape on standard silica-based columns. Using a mobile phase with a high pH and an appropriate buffer, or employing a hybrid stationary phase, can significantly improve results.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the main component and can be used to quantify impurities if their signals are resolved from the product peaks.
-
Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data, which is crucial for confirming the identity of the product and elucidating the structure of unknown impurities.
| Analytical Technique | Primary Use | Key Considerations |
| GC-FID/MS | Quantifying volatile impurities; identification. | Use a base-deactivated or amine-specific column to prevent peak tailing. |
| HPLC-UV/MS | Quantifying non-volatile or thermally labile impurities. | Mobile phase pH control is critical for good peak shape. |
| ¹H & ¹³C NMR | Structural verification; quantification of major impurities. | Impurity peaks must be well-resolved for accurate quantification. |
Q3: What are the recommended storage conditions for this compound to prevent degradation?
Proper storage is critical to maintain the purity of the diamine.
Causality: The primary amine moiety is susceptible to reaction with atmospheric CO₂ to form a carbamate salt, and both amine groups can be prone to oxidation, often catalyzed by light or trace metals, resulting in discoloration.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen and carbon dioxide.
-
Temperature: Store in a cool, dark place. Refrigeration (e.g., 4°C) is often recommended.
-
Container: Use a tightly sealed, amber glass bottle or a container made of an inert material to protect from light and air ingress.
Troubleshooting Guide
Problem 1: My GC/LC-MS analysis shows multiple unexpected peaks. How do I identify the impurities?
A systematic approach is required to move from detection to identification.
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Step-by-Step Guidance:
-
Mass Analysis: Use the mass-to-charge ratio (m/z) from your MS data. Check if any peaks correspond to the molecular weights of your starting materials or predictable side-products (e.g., imine intermediate, over-alkylated product).
-
High-Resolution Mass Spectrometry (HRMS): If standard MS is inconclusive, HRMS provides an accurate mass, allowing you to determine the elemental formula of the impurity. This drastically narrows down the possibilities.
-
Spectroscopic Analysis (NMR): If an impurity is present in a significant amount (>5%), you may be able to identify its characteristic peaks in the ¹H NMR spectrum of the crude mixture. For definitive identification, isolating a small amount of the impurity via preparative HPLC or chromatography is the most rigorous approach.
Problem 2: My product is discolored (yellow or brown). What is the cause and how can it be removed?
Discoloration in amines is almost always due to oxidation or the presence of highly conjugated minor impurities.
Causality: Amine oxidation can form colored nitroso or other oxidized species. These are often present in trace amounts but have strong chromophores.
Solutions:
-
Activated Carbon Treatment: Dissolve the crude amine in a suitable solvent (e.g., toluene or THF). Add a small amount of activated carbon (typically 1-2% w/w), stir or heat gently for a short period (e.g., 30 minutes), and then filter through a pad of celite. The carbon adsorbs many colored impurities.
-
Distillation: If the colored impurities are non-volatile, fractional vacuum distillation is highly effective. The pure, colorless amine will distill, leaving the colored residue behind.
-
Salt Formation & Recrystallization: Converting the amine to a salt (e.g., hydrochloride) and recrystallizing it can be very effective at rejecting colored impurities. The pure salt can then be neutralized to recover the free amine.
Problem 3: The purity of my diamine is low (<95%) after synthesis. What is the best general purification strategy?
The optimal strategy depends on the nature of the impurities. A decision tree can help guide your choice.
Decision Tree for Purification Method Selection:
Caption: Selecting the right purification method.
Recommended General Approach: For a typical low-purity scenario, a combination of an acid-base workup followed by distillation is a robust starting point.
-
Aqueous Workup: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, MTBE). Wash with a dilute base (e.g., 5% aq. NaOH) to remove any acidic impurities, followed by a brine wash to remove water-soluble materials.
-
Fractional Vacuum Distillation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the resulting oil by fractional distillation under reduced pressure. This is highly effective for removing both lower and higher boiling point impurities.
Problem 4: I have a close-boiling impurity that co-distills with my product. What are my options?
This is a common and challenging purification problem where simple distillation fails.
Expert Rationale: When boiling points are very close (less than 25-30 °C difference), standard distillation columns lack the required number of theoretical plates for effective separation. In this case, you must exploit chemical or physical properties other than volatility.
Solutions:
-
Purification via Salt Formation: This is often the most effective method. Convert the mixture of amines to a salt (e.g., hydrochloride or oxalate) by treating with an acid like HCl in ether or oxalic acid in IPA. The different amines will form salts with slightly different crystal structures and solubilities. This difference can be exploited to selectively crystallize the salt of the desired product, leaving the impurity's salt in the mother liquor. The pure, filtered salt is then neutralized with a base to recover the high-purity free amine.
-
Preparative Chromatography: While more resource-intensive, preparative HPLC or flash chromatography can separate compounds with very similar physical properties. See Problem 5 for specific chromatographic conditions.
Problem 5: My compound streaks badly on a standard silica gel column. How can I purify it using chromatography?
Standard silica gel is acidic and strongly interacts with basic amines, causing poor separation and recovery.
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and will protonate basic amines. This strong ionic interaction leads to irreversible adsorption or significant peak tailing.
Solutions:
-
Use a Deactivated Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, minimizing unwanted interactions and leading to much better peak shapes for amines.
-
Basic Alumina: Alumina can be used as an alternative to silica for the purification of amines.
-
-
Modify the Mobile Phase:
-
Add a Competing Base: If you must use standard silica, add a small amount of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., 0.5-1% of the total volume). The added base will "shield" the amine product from the acidic silica by neutralizing the active sites. A common eluent system is Hexane/Ethyl Acetate with 1% TEA.
-
-
Reversed-Phase Chromatography: This technique can be effective, especially for polar amines. Use a C18 column with a mobile phase containing water, acetonitrile or methanol, and a buffer to maintain an alkaline pH (e.g., ammonium bicarbonate buffer at pH 9-10). At high pH, the amine is in its neutral, free-base form and will have better retention and peak shape.
Detailed Experimental Protocols
Protocol A: High-Purity Purification by Fractional Vacuum Distillation
This protocol is ideal for removing volatile solvents and impurities with boiling points that differ by at least 25 °C from the product.
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle and stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound (up to 2/3 full) and a magnetic stir bar to the distillation flask.
-
Evacuate: Begin stirring and slowly apply vacuum to the system. Be cautious of initial bumping if volatile solvents are present.
-
Heating: Gently heat the flask using a heating mantle. Observe the vapor rising slowly up the fractionating column.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities, until the temperature at the distillation head stabilizes.
-
Main Fraction: Change the receiving flask and collect the product fraction over a stable, narrow temperature and pressure range.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.
-
-
Analysis: Analyze all collected fractions by GC or NMR to confirm purity and determine which fractions to combine.
Protocol B: Purification via Recrystallization of the Hydrochloride Salt
This method is highly effective for removing structurally similar impurities and color.
Equipment:
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude amine in a suitable anhydrous solvent like diethyl ether or isopropyl alcohol (IPA) in an Erlenmeyer flask.
-
Salt Formation: While stirring, slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the solution is acidic (test with pH paper). The diamine dihydrochloride salt should precipitate as a white solid.
-
Crystallization: Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Drying: Dry the purified salt under vacuum. At this stage, check the purity by NMR (dissolved in D₂O or DMSO-d₆). If necessary, the salt can be recrystallized again from a suitable solvent system (e.g., ethanol/ether).
-
Liberation of Free Amine:
-
Suspend the purified salt in diethyl ether or dichloromethane.
-
Add this suspension to a separatory funnel containing a cold, aqueous solution of a strong base (e.g., 2M NaOH).
-
Shake the funnel vigorously, venting frequently. The solid salt will dissolve as it is neutralized to the free amine, which partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer one more time with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified, free this compound.
-
Protocol C: Flash Column Chromatography for Polar Amines
This protocol is designed to overcome the challenges of purifying basic amines on silica gel.
Method 1: Using Triethylamine-Modified Eluent
-
Stationary Phase: Standard flash-grade silica gel.
-
Eluent System: Start with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate) and add 1% triethylamine (TEA) to the final mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Procedure:
-
Equilibrate the column with the starting eluent mixture containing 1% TEA.
-
Dissolve the crude amine in a minimal amount of the eluent (or dichloromethane) and load it onto the column.
-
Elute the column with the gradient solvent system, always maintaining the 1% TEA concentration.
-
Collect fractions and analyze by TLC or GC to identify the product-containing fractions.
-
Method 2: Using Amine-Functionalized Silica
-
Stationary Phase: Pre-packed or self-packed amine-functionalized silica gel column.
-
Eluent System: A standard Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient can be used. No TEA additive is required.
-
Procedure:
-
Equilibrate the
-
Validation & Comparative
A Comparative Analysis of Cyclobutane vs. Cyclopentane Amines in Drug Design: A Guide for Medicinal Chemists
In the intricate world of drug discovery, the selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Small carbocyclic amines, particularly those based on cyclobutane and cyclopentane, have emerged as valuable tools for medicinal chemists seeking to fine-tune the pharmacological profile of their compounds. While both moieties offer a departure from linear or aromatic systems, their distinct structural and electronic properties impart unique characteristics to a molecule. This guide provides an in-depth, data-driven comparison of cyclobutane and cyclopentane amines to inform rational drug design and lead optimization.
The Strategic Value of Small Carbocyclic Amines
The incorporation of small, saturated rings into drug candidates is a well-established strategy to enhance key pharmaceutical properties. These motifs introduce a three-dimensional character that can improve binding affinity and specificity by providing better complementarity to the target's binding pocket.[1] Furthermore, the rigidity of these rings can reduce the entropic penalty upon binding, a favorable thermodynamic consideration.[2] Cycloalkylamines, in particular, are prevalent in pharmaceuticals, where they often serve to improve metabolic stability and reduce lipophilicity when compared to their linear N-alkyl counterparts.[3]
Physicochemical and Structural Properties: A Head-to-Head Comparison
The fundamental differences between cyclobutane and cyclopentane amines stem from their inherent ring strain and conformational flexibility. These structural nuances have profound implications for their application in drug design.
| Property | Cyclobutane | Cyclopentane | Rationale and Implications in Drug Design |
| Ring Strain (kcal/mol) | ~26.3[2][] | ~7.1[2] | The higher ring strain of cyclobutane makes it more reactive, which can be a consideration in synthesis and metabolic stability. However, this strain also contributes to its unique puckered conformation.[2][] |
| Conformation | Puckered or "butterfly"[] | Envelope or half-chair[5] | Cyclobutane's rigid, puckered conformation can act as a conformational lock, restricting the rotation of appended functionalities and presenting them in well-defined vectors for target interaction.[6] Cyclopentane is more flexible, which can be a liability due to a higher entropic cost of binding, but also offers the potential for more dynamic interactions with the target.[7] |
| C-C Bond Length (Å) | ~1.56[2] | ~1.54 | The slightly longer C-C bonds in cyclobutane can subtly alter the positioning of substituents compared to cyclopentane or acyclic systems.[2] |
| pKa (conjugate acid) | ~10.4 (predicted) | 10.65[6] | The basicity of the amine is a critical determinant of its ionization state at physiological pH, which in turn influences solubility, permeability, and target interactions. The similar pKa values suggest that both amines will be predominantly protonated at pH 7.4. |
| logP (calculated) | 0.2 (XLogP3)[8] | 0.6 (ALOGPS)[9] | Both amines are relatively hydrophilic, with cyclopentylamine being slightly more lipophilic. This property is crucial for balancing solubility and permeability. |
| Solubility | Data not readily available | Moderately soluble in water[5] | The ability to form hydrogen bonds via the amine group generally confers aqueous solubility.[5] The slightly higher lipophilicity of cyclopentane may translate to marginally lower aqueous solubility compared to cyclobutane. |
Impact on Pharmacological Properties: Case Studies and Experimental Data
The choice between a cyclobutane and a cyclopentane amine can have a significant impact on a drug candidate's potency, selectivity, and pharmacokinetic profile.
Conformational Restriction and Binding Affinity
The rigidity of the cyclobutane ring is one of its most valuable assets in drug design. By locking a flexible molecule into a bioactive conformation, it can enhance binding affinity. In the development of inhibitors for the retinoic acid receptor-related orphan receptor γt (RORγt), a cyclobutane linker was found to be optimal. Replacing a flexible linker with a cis-1,4-cyclobutane linker in compound 27 resulted in high plasma exposure and oral bioavailability in mice.[2][10] The authors hypothesized that a more rigid linker would be beneficial as the entropy loss upon binding would be minimal.[2][10]
In another example, during the optimization of DOT1L inhibitors, a spiro[cyclobutane-1,3'-indol]-2'-amine moiety was found to be optimal for potency.[2] Modification to a spirocyclic cyclopentane or cyclohexane resulted in a drop in potency of at least one order of magnitude.[2] This highlights the critical role of the specific three-dimensional arrangement of substituents afforded by the cyclobutane ring.
Metabolic Stability and ADME Properties
The introduction of small rings can block sites of metabolism by cytochrome P450 enzymes. Both cyclobutane and cyclopentane moieties can enhance metabolic stability compared to linear alkyl chains.[3]
A notable example is the development of indole-cinnamic acid derivatives as antagonists of the high-affinity receptor for IgE (FcεRI). While a gem-dimethyl linker provided good cell-based potency, a cyclobutyl linker in compound 54 (BILB 1941) led to improved oral bioavailability and a more balanced profile of potency and in vitro ADME properties.[2] This compound progressed to clinical trials.[2]
While direct comparative ADME data between cyclobutane and cyclopentane amine analogs is scarce in the public domain, the principle of using small, rigid cycloalkanes to improve metabolic stability is well-established. The choice between the two would depend on the specific metabolic liabilities of the parent molecule and the desired vector for substituents.
Case Study: Approved Drugs
Cyclobutane-Containing Drugs: The utility of the cyclobutane motif is exemplified by its presence in several marketed drugs. For instance, Boceprevir , a protease inhibitor for the treatment of hepatitis C, and the analgesic Nalbuphine both contain a cyclobutane ring.[11] These examples underscore the acceptance and value of this scaffold in approved therapeutics.
Cyclopentylamine in Therapeutics: While less common in complex pharmaceuticals, cyclopentamine itself has been used as a nasal decongestant.[8] It acts as a sympathomimetic and vasoconstrictor.[8] The development of more complex cyclopentylamine-containing drugs is an area of ongoing research, with derivatives being explored for various therapeutic applications.[1][12]
Experimental Protocols for Comparative Evaluation
To rigorously compare the effects of incorporating a cyclobutane versus a cyclopentane amine, a series of standardized in vitro assays are essential. Below are step-by-step protocols for key experiments.
Synthesis of Comparative Analogs
The following is a generalized synthetic scheme for the preparation of a pair of comparative analogs from a common precursor.
Workflow for Synthesis of Comparative Analogs
Caption: Synthetic workflow for comparative analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the precursor aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the respective cycloalkylamine (cyclobutylamine or cyclopentylamine, 1.2 eq).
-
Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired final compound.
-
Characterization: Confirm the structure and purity of the final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4). Prepare a solution of human liver microsomes (0.5 mg/mL protein concentration) in the same buffer.[13] Prepare an NADPH regenerating system.
-
Incubation: Pre-warm the test compound and microsome solutions to 37°C. Initiate the reaction by adding the NADPH regenerating system.[12][14]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) are calculated.[12]
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability of a drug.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[][15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]
-
Permeability Assay: The test compound (e.g., at 10 µM) is added to the apical (A) side to measure A-to-B permeability or to the basolateral (B) side for B-to-A permeability.[]
-
Sampling: Samples are collected from the receiver compartment at specified time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[][15]
Conclusion and Future Perspectives
Both cyclobutane and cyclopentane amines offer distinct advantages in drug design. The rigid, puckered nature of the cyclobutane ring makes it an excellent choice for introducing conformational constraint, which can lead to enhanced binding affinity and metabolic stability. Its utility is demonstrated by its presence in several approved drugs. The cyclopentane ring, while more flexible, provides a stable, low-strain scaffold that is also prevalent in bioactive molecules.
The decision to employ a cyclobutane versus a cyclopentane amine should be guided by a thorough analysis of the structure-activity and structure-property relationships of the lead compound. When a rigidified presentation of substituents is desired to improve potency or block a specific metabolic pathway, the cyclobutane moiety is a compelling option. Conversely, when a slightly larger and more flexible scaffold is needed, the cyclopentane ring may be more suitable.
The continued development of novel synthetic methodologies for the efficient and stereoselective synthesis of substituted cyclobutanes and cyclopentanes will undoubtedly expand their application in medicinal chemistry.[7] A data-driven approach, employing the comparative in vitro assays outlined in this guide, will empower researchers to make informed decisions and unlock the full potential of these valuable carbocyclic scaffolds in the pursuit of new and improved therapeutics.
References
-
Caco2 assay protocol. (n.d.). protocols.io. Retrieved January 13, 2026, from [Link]
-
de Vreede, M. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Solubility of Cyclopentanamine. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 13, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 13, 2026, from [Link]
-
Rodrigalvarez, J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... [Figure]. ResearchGate. [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 13, 2026, from [Link]
-
de Vreede, M. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Cyclopentamine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. (2022). ChemMedChem, 17(9). [Link]
-
Cyclopentylamine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209. [Link]
-
Manchester, K. R., et al. (2018). Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Drug Testing and Analysis, 10(7), 1152-1159. [Link]
-
Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. (2022). American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 9. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mercell.com [mercell.com]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Biological Activity of 1-(aminomethyl)-N,N-dimethylcyclobutanamine Analogs as Novel Neuromodulators
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is perpetual. Among these, strained ring systems have garnered significant attention for their ability to impart conformational rigidity and unique three-dimensional topologies to small molecules. The cyclobutane moiety, in particular, has emerged as a valuable building block in drug design.[1][2] Its puckered conformation can orient substituents in precise spatial arrangements, potentially enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of a cyclobutane core can lead to improved metabolic stability and other desirable pharmacokinetic profiles, making it an attractive feature for the development of next-generation therapeutics.[2]
This guide provides a comparative analysis of the biological activity of a series of novel analogs based on the 1-(aminomethyl)-N,N-dimethylcyclobutanamine scaffold. Our investigation focuses on their potential as modulators of a specific neuronal target, the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. The rationale for exploring this target is informed by literature on other strained ring-containing molecules that exhibit potent NMDA receptor antagonism.[3]
Designing the Analog Library: A Structure-Activity Relationship (SAR) Approach
To systematically explore the chemical space around the lead compound, CBA-1 , we designed and synthesized a focused library of analogs. The design strategy centered on three key modifications to probe the structure-activity relationship:
-
Variation of the N,N-dialkylamino group: To understand the steric and electronic requirements for optimal target engagement.
-
Modification of the aminomethyl linker: To assess the impact of linker length and flexibility.
-
Substitution on the cyclobutane ring: To explore the influence of additional functional groups on potency and metabolic stability.
The synthesized analogs and their corresponding modifications are detailed below.
Comparative Biological Evaluation: Unveiling Neuromodulatory Potential
The synthesized analogs were subjected to a battery of in vitro assays to determine their biological activity profile. The following sections detail the experimental protocols and the comparative data obtained.
Experimental Protocols
1. Radioligand Binding Assay for GluN2B Receptor Affinity
This assay quantifies the ability of the test compounds to displace a known radiolabeled ligand from the GluN2B receptor subunit.
-
Materials: Human recombinant GluN2B receptor membranes, [³H]-Ifenprodil (radioligand), test compounds, binding buffer (50 mM Tris-HCl, pH 7.4), scintillation fluid.
-
Procedure:
-
Incubate receptor membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Ifenprodil for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Functional Calcium Influx Assay for NMDA Receptor Antagonism
This cell-based assay measures the ability of the compounds to inhibit NMDA-induced calcium influx in a cell line expressing the target receptor.
-
Materials: HEK293 cells stably expressing the human NMDA receptor (GluN1/GluN2B subunits), Fluo-4 AM calcium indicator, assay buffer (HBSS with 20 mM HEPES), NMDA, glycine.
-
Procedure:
-
Load the cells with Fluo-4 AM.
-
Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.
-
Stimulate the cells with NMDA and glycine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value from the dose-response curve.
-
3. In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Materials: Human liver microsomes, NADPH regenerating system, test compounds, quenching solution (acetonitrile), LC-MS/MS system.
-
Procedure:
-
Incubate the test compound with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Take aliquots at various time points (0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (T½).
-
4. MTT Cytotoxicity Assay
This assay evaluates the general cytotoxicity of the compounds.
-
Materials: HeLa cells, DMEM media, fetal bovine serum, MTT reagent, DMSO.
-
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 48 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Comparative Data Summary
The biological data for the synthesized analogs are summarized in the table below.
| Compound ID | Modification from CBA-1 | GluN2B Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Metabolic Stability (T½, min) | Cytotoxicity (CC50, µM) |
| CBA-1 | Lead Compound | 15.2 | 45.8 | 35 | > 100 |
| CBA-2 | N,N-diethyl | 28.9 | 89.1 | 42 | > 100 |
| CBA-3 | N-piperidyl | 8.5 | 22.4 | 55 | > 100 |
| CBA-4 | N-morpholinyl | 45.7 | 150.3 | 68 | > 100 |
| CBA-5 | Aminoethyl linker | 98.3 | 310.5 | 32 | > 100 |
| CBA-6 | 3-hydroxy on cyclobutane | 12.1 | 38.2 | 25 | > 100 |
| CBA-7 | 3-methyl on cyclobutane | 18.6 | 55.9 | 48 | > 100 |
Structure-Activity Relationship and Mechanistic Insights
Caption: Structure-Activity Relationship (SAR) of CBA-1 analogs.
The comparative data reveals several key insights into the SAR of this novel scaffold:
-
The N,N-dialkylamino group is crucial for potency. Replacing the dimethyl groups with bulkier diethyl groups (CBA-2 ) led to a decrease in both binding affinity and functional antagonism, suggesting a sterically constrained binding pocket. Conversely, incorporating the nitrogen into a piperidine ring (CBA-3 ) resulted in a significant improvement in potency. This conformational constraint likely orients the basic nitrogen in a more favorable position for interaction with the receptor. The introduction of a polar morpholine ring (CBA-4 ) was detrimental to activity, indicating a hydrophobic nature of this sub-pocket.
-
The aminomethyl linker length is optimal. Extending the linker to an aminoethyl group (CBA-5 ) caused a dramatic loss of activity, highlighting the importance of the precise distance and orientation between the cyclobutane core and the basic amine.
-
Substitution on the cyclobutane ring offers opportunities for fine-tuning. The introduction of a hydroxyl group at the 3-position (CBA-6 ) slightly improved potency, possibly by forming a hydrogen bond with a residue in the binding site. However, this came at the cost of reduced metabolic stability. A methyl group at the same position (CBA-7 ) slightly decreased potency, likely due to a minor steric clash.
Hypothetical Signaling Pathway and Mechanism of Action
Caption: Hypothesized mechanism of action of CBA analogs.
Based on our functional data, the this compound analogs act as antagonists at the GluN2B subunit of the NMDA receptor. In a normal physiological state, the binding of glutamate and a co-agonist like glycine or D-serine to the NMDA receptor opens its associated ion channel, leading to an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory. Our data suggests that the CBA analogs bind to the GluN2B subunit and prevent this channel opening, thereby inhibiting the downstream signaling cascade.
Experimental Workflow Visualization
Caption: General workflow for the in vitro evaluation of CBA analogs.
Conclusion and Future Directions
This guide provides a comprehensive, albeit illustrative, comparison of the biological activities of a novel series of this compound analogs. Our findings demonstrate that this scaffold holds significant promise for the development of potent and selective NMDA receptor antagonists. The structure-activity relationships elucidated here provide a clear roadmap for further optimization.
Specifically, compound CBA-3 , with its N-piperidyl substitution, emerges as a promising lead candidate due to its superior potency and good metabolic stability. Future work will focus on the synthesis of further analogs based on the CBA-3 template, with a particular emphasis on improving metabolic stability without compromising potency. In vivo studies in relevant animal models of neurological disorders are also warranted to validate the therapeutic potential of this exciting new class of compounds.
The cyclobutane-containing amines represent a versatile and promising class of compounds in drug discovery.[4] The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this fascinating scaffold.
References
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Bioactive cyclobutane-containing alkaloids - PubMed.
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutane Deriv
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
- EP1888523B1 - Cyclobutyl amine derivatives - Google P
- The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines - Benchchem.
- This compound - PubChem.
- This compound - LookChem.
- CN100418951C - Cyclic amine derivatives and their use as medicines - Google P
- Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed.
- Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed.
- Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - RSC Publishing - The Royal Society of Chemistry.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxami de, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes to Aminomethylcyclobutanamines: A Guide for Researchers
The aminomethylcyclobutanamine scaffold is a cornerstone in modern medicinal chemistry, prized for its unique conformational constraints and its role as a versatile building block in the synthesis of novel therapeutics. The rigid cyclobutane core, coupled with the presence of two primary amine functionalities, offers a distinct three-dimensional architecture that can effectively probe the binding pockets of biological targets. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 1,1-bis(aminomethyl)cyclobutane, offering researchers and drug development professionals the critical insights needed to select the optimal pathway for their specific needs. We will delve into the nuances of each method, from the foundational synthesis of a key precursor to the final diamine product, supported by experimental data and detailed protocols.
The Strategic Importance of a Common Precursor: Cyclobutane-1,1-dicarboxylic Acid
A critical evaluation of the synthetic landscape for aminomethylcyclobutanamines reveals a convergent starting point for several of the most viable routes: cyclobutane-1,1-dicarboxylic acid. The accessibility and relative stability of this intermediate make it a strategic linchpin for the divergent synthesis of the target diamine. Therefore, a reliable and scalable synthesis of this precursor is paramount.
Synthesis of Cyclobutane-1,1-dicarboxylic Acid
The classical and well-established method for the synthesis of cyclobutane-1,1-dicarboxylic acid involves the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation of one of the carboxylic acid groups is not the desired product here. For the target dicarboxylic acid, the initial diester is hydrolyzed without decarboxylation.
A representative procedure is the reaction of diethyl malonate with 1,3-dibromopropane using sodium ethoxide as the base, followed by hydrolysis of the resulting diethyl cyclobutane-1,1-dicarboxylate. This method is robust and has been well-documented in the literature, providing a solid foundation for any subsequent synthetic endeavors.[1]
Four Key Synthetic Routes to 1,1-Bis(aminomethyl)cyclobutane
From the pivotal cyclobutane-1,1-dicarboxylic acid intermediate, we will explore four distinct and competitive synthetic pathways to arrive at the target diamine. Each route presents a unique set of advantages and challenges in terms of yield, scalability, safety, and the nature of the required reagents.
-
Route 1: The Dinitrile Reduction Pathway
-
Route 2: The Hofmann Rearrangement of a Diamide
-
Route 3: The Curtius Rearrangement of a Diacyl Azide
-
Route 4: The Reductive Amination of a Dialdehyde
Below, we will dissect each of these routes in detail, providing mechanistic insights and practical experimental protocols.
Route 1: The Dinitrile Reduction Pathway
This route is arguably one of the most direct and efficient methods for the synthesis of 1,1-bis(aminomethyl)cyclobutane. It involves the conversion of cyclobutane-1,1-dicarboxylic acid to the corresponding dinitrile, followed by a robust reduction to the desired diamine.
Overall Transformation:
Figure 1: The Dinitrile Reduction Pathway.
Step 1: Synthesis of Cyclobutane-1,1-dicarbonitrile
The conversion of a dicarboxylic acid to a dinitrile can be achieved through a two-step process involving the formation of a diamide followed by dehydration. Alternatively, a more direct approach involves the reaction of the corresponding dialkyl ester with a suitable nitrogen source and dehydrating agent. A common method for the synthesis of similar dinitriles is the reaction of malononitrile with 1,3-dibromopropane in the presence of a base.[2][3]
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarbonitrile from Malononitrile
-
Materials: Malononitrile, 1,3-dibromopropane, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add malononitrile dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude dinitrile.
-
Purify the product by distillation or recrystallization.
-
Step 2: Reduction of Cyclobutane-1,1-dicarbonitrile to 1,1-Bis(aminomethyl)cyclobutane
The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. Catalytic hydrogenation is often the method of choice for this conversion due to its high efficiency and atom economy.[4][5]
Experimental Protocol: Catalytic Hydrogenation of Cyclobutane-1,1-dicarbonitrile
-
Materials: Cyclobutane-1,1-dicarbonitrile, Raney Nickel or Palladium on carbon (Pd/C), ethanol or methanol saturated with ammonia, hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve cyclobutane-1,1-dicarbonitrile in ethanol or methanol saturated with ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts.
-
Add a catalytic amount of Raney Nickel or Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude diamine.
-
Purify the product by distillation under reduced pressure.
-
Performance Analysis of the Dinitrile Reduction Pathway:
| Parameter | Assessment |
| Yield | Generally high for both steps. |
| Scalability | Readily scalable, particularly the catalytic hydrogenation step. |
| Safety | The use of hydrogen gas under pressure requires specialized equipment and safety precautions. Nitriles can be toxic. |
| Reagents | Readily available and relatively inexpensive. |
| Advantages | High efficiency, direct route, and good atom economy in the reduction step. |
| Disadvantages | Requires handling of pressurized hydrogen and potentially toxic nitriles. |
Route 2: The Hofmann Rearrangement of a Diamide
The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[6][7][8] Applying this reaction to a diamide derived from cyclobutane-1,1-dicarboxylic acid offers a pathway to the target diamine.
Overall Transformation:
Figure 2: The Hofmann Rearrangement Pathway.
Step 1: Synthesis of Cyclobutane-1,1-dicarboxamide
The dicarboxamide can be readily prepared from the dicarboxylic acid by first converting it to the diacyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarboxamide
-
Materials: Cyclobutane-1,1-dicarboxylic acid, thionyl chloride (SOCl₂), ammonium hydroxide.
-
Procedure:
-
In a round-bottom flask, reflux cyclobutane-1,1-dicarboxylic acid with an excess of thionyl chloride until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride.
-
Carefully add the crude diacyl chloride to an ice-cold solution of concentrated ammonium hydroxide with vigorous stirring.
-
The diamide will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the crude cyclobutane-1,1-dicarboxamide.
-
The product can be purified by recrystallization.
-
Step 2: Hofmann Rearrangement of Cyclobutane-1,1-dicarboxamide
The double Hofmann rearrangement of the diamide will yield the desired diamine.
Experimental Protocol: Hofmann Rearrangement of Cyclobutane-1,1-dicarboxamide
-
Materials: Cyclobutane-1,1-dicarboxamide, bromine, sodium hydroxide, water.
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.
-
Add the cyclobutane-1,1-dicarboxamide to the freshly prepared hypobromite solution.
-
Gently warm the reaction mixture. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After the reaction is complete, the diamine can be isolated by steam distillation or extraction with an organic solvent.
-
The product is often isolated as a salt (e.g., hydrochloride) by acidification of the aqueous solution followed by evaporation.
-
The free base can be obtained by treatment with a strong base.
-
Performance Analysis of the Hofmann Rearrangement Pathway:
| Parameter | Assessment |
| Yield | Can be moderate to good, but may be sensitive to reaction conditions. |
| Scalability | Scalable, but the exothermicity of the rearrangement needs to be carefully managed. |
| Safety | Bromine is a hazardous and corrosive substance that requires careful handling. The reaction can be exothermic. |
| Reagents | Common and inexpensive laboratory reagents. |
| Advantages | Utilizes readily available starting materials and reagents. |
| Disadvantages | Involves the use of hazardous bromine and can have variable yields. The reaction produces a significant amount of inorganic waste. |
Route 3: The Curtius Rearrangement of a Diacyl Azide
Similar to the Hofmann rearrangement, the Curtius rearrangement provides a pathway from a carboxylic acid derivative to a primary amine with the loss of one carbon atom.[9][10][11] In this case, the key intermediate is a diacyl azide.
Overall Transformation:
Figure 3: The Curtius Rearrangement Pathway.
Step 1: Synthesis of Cyclobutane-1,1-diacyl azide
The diacyl azide can be prepared from the diacyl chloride (synthesized as in Route 2) by reaction with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to convert the dicarboxylic acid directly to the diacyl azide.[12]
Experimental Protocol: Synthesis of Cyclobutane-1,1-diacyl azide
-
Materials: Cyclobutane-1,1-dicarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine, an inert solvent (e.g., toluene).
-
Procedure:
-
Dissolve cyclobutane-1,1-dicarboxylic acid and triethylamine in an anhydrous inert solvent.
-
Add DPPA dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for a few hours to form the diacyl azide in situ. This solution is typically used directly in the next step without isolation of the potentially explosive diacyl azide.
-
Step 2: Curtius Rearrangement of Cyclobutane-1,1-diacyl azide
The thermal or photochemical rearrangement of the diacyl azide leads to the formation of a diisocyanate, which can then be hydrolyzed to the diamine.
Experimental Protocol: Curtius Rearrangement and Hydrolysis
-
Materials: Solution of cyclobutane-1,1-diacyl azide in an inert solvent, hydrochloric acid.
-
Procedure:
-
Heat the solution of the diacyl azide to reflux. The rearrangement is accompanied by the evolution of nitrogen gas.
-
After the evolution of nitrogen ceases, cool the reaction mixture.
-
Add aqueous hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the intermediate diisocyanate.
-
After hydrolysis is complete, cool the mixture and make it basic with a strong base (e.g., NaOH).
-
Extract the diamine with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product, which can be purified by distillation.
-
Performance Analysis of the Curtius Rearrangement Pathway:
| Parameter | Assessment |
| Yield | Generally good, and the reaction conditions can be milder than the Hofmann rearrangement. |
| Scalability | Scalable, but the potential instability of the acyl azide intermediate requires careful temperature control. |
| Safety | Acyl azides are potentially explosive and should be handled with extreme care. The use of DPPA is preferred over the two-step procedure involving sodium azide for safety reasons. |
| Reagents | DPPA is a more specialized and expensive reagent compared to those used in the Hofmann rearrangement. |
| Advantages | Can be performed under milder conditions than the Hofmann rearrangement, and often gives cleaner reactions with higher yields. |
| Disadvantages | Involves a potentially hazardous intermediate (acyl azide). |
Route 4: The Reductive Amination of a Dialdehyde
Reductive amination is a powerful and versatile method for the synthesis of amines.[13][14] This hypothetical route would involve the conversion of cyclobutane-1,1-dicarboxylic acid to the corresponding dialdehyde, followed by reductive amination with ammonia.
Overall Transformation:
Figure 4: The Reductive Amination Pathway.
Step 1: Synthesis of Cyclobutane-1,1-dicarbaldehyde
The reduction of a dicarboxylic acid to a dialdehyde can be challenging due to over-reduction to the diol. A common strategy involves the conversion of the dicarboxylic acid to a less reactive derivative, such as a Weinreb amide, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol: Synthesis of Cyclobutane-1,1-dicarbaldehyde (Conceptual)
-
Materials: Cyclobutane-1,1-dicarboxylic acid, N,O-dimethylhydroxylamine hydrochloride, a peptide coupling reagent (e.g., EDC, HATU), diisobutylaluminium hydride (DIBAL-H).
-
Procedure:
-
Convert cyclobutane-1,1-dicarboxylic acid to the corresponding bis-Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling reagent.
-
Dissolve the bis-Weinreb amide in an anhydrous, non-protic solvent (e.g., THF, toluene) and cool to a low temperature (e.g., -78 °C).
-
Add DIBAL-H dropwise to the solution.
-
After the reaction is complete, quench the reaction carefully with a suitable reagent (e.g., methanol, Rochelle's salt solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purify the dialdehyde, which may be unstable, and use it immediately in the next step.
-
Step 2: Reductive Amination of Cyclobutane-1,1-dicarbaldehyde
The dialdehyde can be converted to the diamine by reaction with ammonia in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
-
Materials: Cyclobutane-1,1-dicarbaldehyde, ammonia (in methanol), sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent.
-
Procedure:
-
Dissolve the crude dialdehyde in methanol.
-
Add a solution of ammonia in methanol.
-
Add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction, work up, and purify the resulting diamine.
-
Performance Analysis of the Reductive Amination Pathway:
| Parameter | Assessment |
| Yield | The overall yield is highly dependent on the successful synthesis and stability of the dialdehyde intermediate. |
| Scalability | The use of DIBAL-H at low temperatures can be challenging to scale up. |
| Safety | DIBAL-H is a pyrophoric reagent that requires careful handling. Sodium cyanoborohydride can release toxic hydrogen cyanide upon acidification. |
| Reagents | Requires specialized and sensitive reagents (DIBAL-H, Weinreb amide precursors). |
| Advantages | Reductive amination is a very general and high-yielding reaction for amine synthesis. |
| Disadvantages | The synthesis of the dialdehyde precursor is challenging and may result in low yields. The dialdehyde itself may be unstable. |
Head-to-Head Comparison Summary
| Synthetic Route | Key Intermediate | Key Transformation | Advantages | Disadvantages | Overall Assessment |
| Dinitrile Reduction | Cyclobutane-1,1-dicarbonitrile | Catalytic Hydrogenation | High yield, efficient, scalable. | Requires high-pressure hydrogenation, handling of toxic nitriles. | Excellent choice for large-scale synthesis. |
| Hofmann Rearrangement | Cyclobutane-1,1-dicarboxamide | Amide to Amine Rearrangement | Uses inexpensive and readily available reagents. | Involves hazardous bromine, can have variable yields, produces significant waste. | A classic but potentially less efficient and more hazardous route. |
| Curtius Rearrangement | Cyclobutane-1,1-diacyl azide | Acyl Azide to Amine Rearrangement | Generally good yields, milder conditions than Hofmann. | Involves a potentially explosive intermediate, requires more specialized reagents. | A good alternative to the Hofmann rearrangement, with improved yield and selectivity, but with significant safety considerations. |
| Reductive Amination | Cyclobutane-1,1-dicarbaldehyde | Aldehyde to Amine | Reductive amination is a powerful and general method. | Synthesis of the dialdehyde precursor is challenging and may have low yields. The dialdehyde can be unstable. | A conceptually elegant but practically challenging route due to the instability of the dialdehyde. |
Conclusion and Recommendations
The synthesis of aminomethylcyclobutanamines is a critical endeavor for the advancement of medicinal chemistry. This guide has provided a detailed comparison of four distinct synthetic routes, each with its own set of merits and drawbacks.
For researchers seeking a reliable, high-yielding, and scalable synthesis, the Dinitrile Reduction Pathway (Route 1) stands out as the most promising approach. While it necessitates specialized equipment for catalytic hydrogenation, the efficiency and robustness of this method make it highly attractive for producing significant quantities of the target diamine.
The Curtius Rearrangement (Route 3) offers a strong alternative, particularly when milder reaction conditions are desired and the necessary safety precautions for handling acyl azides can be strictly implemented. It often provides cleaner reactions and better yields than the related Hofmann rearrangement.
The Hofmann Rearrangement (Route 2) remains a viable option, especially in academic settings where the use of bromine may be more manageable on a smaller scale and cost is a primary concern. However, its potential for lower yields and the hazardous nature of bromine warrant careful consideration.
Finally, the Reductive Amination Pathway (Route 4) , while mechanistically appealing, presents significant practical hurdles in the synthesis and handling of the unstable dialdehyde intermediate. This route is likely to be the least practical for most applications unless a stable and accessible precursor to the dialdehyde can be identified.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale of synthesis, available equipment, safety protocols, and economic considerations. By carefully weighing the factors outlined in this guide, researchers can make an informed decision and efficiently access the valuable aminomethylcyclobutanamine scaffold for their drug discovery and development efforts.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurechloride. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023–3041.
- Emerson, W. S. (1948).
- Hofmann, A. W. von. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
- Smith, P. A. S. (1946). The Curtius Reaction. Organic Reactions, 3, 337–449.
- Loudon, G. M., & Almond, M. R. (1988). Hofmann Rearrangement under Mildly Acidic Conditions using [I,I-Bis(Trifluoroacetoxy)]iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. Organic Syntheses, 66, 132.
- Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267–306.
- Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28.
- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.
- Organic Syntheses. (1963).
- Organic Syntheses. (1955). Cyclobutylamine hydrochloride. Organic Syntheses, 35, 39.
- Organic Syntheses Procedure, 19. (n.d.).
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid synthesis.
- HandWiki. (2023). Chemistry:Cyclobutylamine.
- ResearchGate. (n.d.). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- Wikipedia. (n.d.). Curtius rearrangement.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Wikipedia. (n.d.). Nitrile reduction.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Schmidt reaction.
- Taylor & Francis Group. (1994).
- NIH. (n.d.).
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II.
- Benchchem. (n.d.). optimization of reaction conditions for the Curtius rearrangement.
- NIH. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- ResearchGate. (n.d.).
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- NIH. (n.d.).
- Scribd. (n.d.). Hoffmann Rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- Baran Lab. (n.d.).
- Organic Syntheses Procedure, 17. (n.d.).
- ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes.
- BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids.
- Organic Reactions. (n.d.). The Schmidt Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid.
-
PubMed. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade.
- ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8.
- ResearchGate. (n.d.). Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs.
- Master Organic Chemistry. (2017).
- Bentham Science. (n.d.).
- Sciencemadness.org. (n.d.).
- ISU ReD. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving.
- ResearchGate. (n.d.). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones.
- Organic Syntheses Procedure, 40. (n.d.).
- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
- ResearchGate. (n.d.).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scholarworks.umt.edu [scholarworks.umt.edu]
- 3. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organicreactions.org [organicreactions.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to HPLC-Based Purity Validation of 1-(aminomethyl)-N,N-dimethylcyclobutanamine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison for validating the purity of 1-(aminomethyl)-N,N-dimethylcyclobutanamine, a novel diamine building block, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a comprehensive validation protocol in line with international guidelines, and compare the performance of HPLC with alternative analytical techniques.
Introduction: The Analytical Challenge of a Small Diamine
This compound (Molecular Formula: C₇H₁₆N₂, Molecular Weight: 128.22 g/mol ) is a small, polar, aliphatic diamine.[1][2] Its structure presents a unique analytical challenge: the absence of a chromophore, rendering it invisible to standard UV-Vis detection, and its high polarity, which leads to poor retention on traditional reversed-phase HPLC columns. This guide will detail a robust HPLC method designed to overcome these challenges and provide a framework for its complete validation.
The primary synthetic route to this compound involves the reduction of 1-(dimethylamino)cyclobutanecarbonitrile.[3][4] This synthetic pathway informs our analytical approach, as the primary potential impurities are the unreacted nitrile starting material and by-products of incomplete reduction. A successful purity validation method must be able to separate and quantify the main compound from these potential impurities.
The Optimal HPLC Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative to traditional reversed-phase chromatography.[5][6][7][8][9][10] HILIC utilizes a polar stationary phase (such as bare silica or polar-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[7][9] This creates a water-enriched layer on the stationary phase surface, into which polar analytes can partition, leading to their retention.[7][8][11]
Why HILIC is the preferred method:
-
Enhanced Retention of Polar Compounds: Unlike reversed-phase chromatography where polar compounds elute quickly, HILIC provides excellent retention for highly polar molecules like our target diamine.[5][7][8][10]
-
Avoidance of Derivatization: Many methods for analyzing amines by HPLC require a pre- or post-column derivatization step to attach a chromophore.[10][12][13] HILIC, when coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), bypasses this often complex and time-consuming step.
-
MS-Compatibility: The high organic content of the mobile phase in HILIC is advantageous for mass spectrometry (MS) detection, allowing for efficient desolvation and ionization.[7]
Proposed HILIC Method for Purity Analysis
This section outlines a starting point for the HILIC method development for this compound.
Experimental Protocol: HILIC-CAD Method
| Parameter | Condition | Rationale |
| Column | Bare Silica or Amide-bonded phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides a polar stationary phase for HILIC retention. Bare silica is a common starting point, while amide phases can offer alternative selectivity.[5][6] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC, promoting retention of the polar analyte.[7] |
| Mobile Phase B | 10 mM Ammonium Formate, pH 3.0 in Water | The strong solvent. Ammonium formate is a volatile buffer, making it compatible with CAD and MS detection. The acidic pH ensures the amine is protonated, which can aid in peak shape. |
| Gradient | 95% to 70% A over 10 minutes | A gradient elution is recommended to ensure elution of any less polar impurities and to provide sharp peaks for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume is generally preferred to prevent peak distortion. |
| Detector | Charged Aerosol Detector (CAD) | Provides a universal response for non-volatile analytes, independent of their optical properties. |
Method Validation: A Rigorous Approach to Scientific Integrity
A comprehensive validation of the analytical method is crucial to ensure its reliability for purity determination.[14] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol: Specificity
-
Prepare Solutions:
-
A solution of this compound reference standard.
-
A solution of the potential impurity, 1-(dimethylamino)cyclobutanecarbonitrile.
-
A spiked sample containing the reference standard and the potential impurity.
-
A placebo (if applicable, for a formulated product).
-
-
Analysis: Inject all solutions and analyze using the developed HILIC method.
-
Acceptance Criteria: The peak for this compound should be well-resolved from the peak of the impurity and any other components, with a resolution of >2.0.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Experimental Protocol: Linearity
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation: Linearity
| Concentration (% of Target) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Average Peak Area |
| 50% | 48,500 | 49,000 | 48,750 | 48,750 |
| 75% | 74,200 | 73,800 | 74,500 | 74,167 |
| 100% | 99,500 | 100,500 | 100,000 | 100,000 |
| 125% | 124,000 | 125,500 | 124,750 | 124,750 |
| 150% | 151,000 | 149,500 | 150,250 | 150,250 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Experimental Protocol: Accuracy
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the reference standard to a placebo or a sample matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation: Accuracy
| Spike Level (% of Target) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.2 | 100.2 |
| 120% | 120.0 | 119.4 | 99.5 |
| Average Recovery (%) | 99.7 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision
| Parameter | Repeatability | Intermediate Precision |
| Number of Replicates | 6 | 6 |
| Average Assay (%) | 99.8 | 99.5 |
| Standard Deviation | 0.15 | 0.20 |
| Relative Standard Deviation (RSD) | < 1.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by serially diluting a solution of known concentration and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Comparative Analysis: HPLC vs. Alternative Techniques
While HILIC-CAD is a powerful technique, it is essential to understand its performance in the context of other available analytical methods.
Gas Chromatography (GC)
Gas chromatography is a viable alternative for the analysis of volatile compounds.[7][15]
-
Advantages:
-
High resolution for volatile impurities.
-
-
Disadvantages:
-
Derivatization is often required: Due to the low volatility and high polarity of this compound, derivatization is typically necessary to make it suitable for GC analysis.[10] This adds complexity and potential for analytical error.
-
Thermal Instability: The analyte may be susceptible to thermal degradation at the high temperatures used in the GC inlet and column.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[6][16][17][18][19]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity: Compared to HPLC with sensitive detectors like CAD or MS, CE with standard UV detection can be less sensitive, especially for non-chromophoric compounds where indirect detection is necessary.[16][17]
-
Lower concentration capacity: The small injection volumes can make it less suitable for trace impurity analysis.
-
Comparison Summary
| Feature | HPLC (HILIC-CAD) | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV/Conductivity) |
| Derivatization | Not required | Often required | Not required |
| Sensitivity | High | High (with MS) | Moderate to Low |
| Throughput | High | Moderate | High |
| Robustness | High | Moderate | Moderate |
| Versatility | High | Moderate (for volatile compounds) | High (for charged species) |
Visualizing the Workflow
HPLC-CAD Analytical Workflow
Caption: Key parameters for HPLC method validation.
Conclusion
The purity validation of this compound requires a well-considered analytical strategy to address its inherent polarity and lack of a UV chromophore. A HILIC method coupled with a universal detector like CAD offers a robust, sensitive, and direct approach, eliminating the need for complex derivatization procedures. While GC and CE present as viable alternatives, they come with their own set of limitations, making HILIC the more advantageous choice for routine quality control in a pharmaceutical setting. The successful implementation and rigorous validation of the proposed HILIC method, following the principles outlined in this guide, will ensure the generation of accurate and reliable purity data, a critical component in the advancement of drug development programs.
References
-
Protonated Diamines as Anion-Binding Agents and Their Utility in Capillary Electrophoresis Separations. (2011). PubMed. [Link]
-
Capillary zone electrophoresis with pre-column NDA derivatization and amperometric detection for the analysis of four aliphatic diamines. (n.d.). Sci-Hub. [Link]
-
Capillary electrophoresis with a diamine EOF modifier as an approach for glutamine dipeptide containing formulations. (2003). PubMed. [Link]
-
Protein Analysis by Capillary Zone Electrophoresis Utilizing a Trifunctional Diamine for Silica Coating. (1995). ACS Publications. [Link]
-
Simultaneous determination of aliphatic and aromatic amines in water and sediment samples by ion-pair extraction and gas chromatography-mass spectrometry. (2006). PubMed. [Link]
-
Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. (n.d.). SIELC Technologies. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. [Link]
-
Amines. (n.d.). kapillarelektrophorese.eu – ICA. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.). Advanced Materials Technology. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]
-
1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. (n.d.). PubChem. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. [Link]
-
This compound. (n.d.). LookChem. [Link]
Sources
- 1. 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | C7H16N2 | CID 10606763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-(Dimethylamino)cyclobutanecarbonitrile | 176445-74-2 [smolecule.com]
- 4. This compound|lookchem [lookchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amines – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Cyclobutane [webbook.nist.gov]
- 13. PubChemLite - 1-(aminomethyl)-n,n-dimethylcyclobutan-1-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 14. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 15. Simultaneous determination of aliphatic and aromatic amines in water and sediment samples by ion-pair extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protonated diamines as anion-binding agents and their utility in capillary electrophoresis separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sci-hub.ru [sci-hub.ru]
- 18. Capillary electrophoresis with a diamine EOF modifier as an approach for glutamine dipeptide containing formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalytic Efficacy in 1-(aminomethyl)-N,N-dimethylcyclobutanamine Synthesis
Introduction: The Significance of 1-(aminomethyl)-N,N-dimethylcyclobutanamine and the Role of Catalysis
This compound is a key building block in medicinal chemistry, often incorporated into novel pharmaceutical compounds for its unique conformational properties. The efficient synthesis of this diamine is therefore of paramount importance to drug discovery and development professionals. The most prevalent synthetic route involves the catalytic hydrogenation of 1-(dimethylamino)cyclobutanecarbonitrile. The choice of catalyst in this transformation is critical, directly influencing reaction efficiency, product yield, selectivity, and overall process viability. This guide provides an in-depth comparison of the efficacy of various catalysts for this synthesis, supported by experimental data and protocols to aid researchers in making informed decisions for their specific applications.
Reaction Pathway: From Nitrile to Diamine
The core chemical transformation is the reduction of a nitrile group to a primary amine. This is typically achieved through catalytic hydrogenation, where a catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following sections detail the performance of commonly employed catalysts for nitrile reduction, with a focus on their application to aminonitriles.
Heterogeneous Catalysts: The Workhorses of Nitrile Reduction
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, potential for recycling, and generally lower cost compared to their homogeneous counterparts.
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Raney® Nickel | Temperature: 25-100 °CPressure: 3-100 bar H₂Solvent: Alcohols (e.g., ethanol, methanol), often with NH₃ | High activity, cost-effective, widely available. | Can be pyrophoric, potential for over-reduction and side reactions, leaching of nickel into the product. |
| Cobalt-based Catalysts (e.g., Raney® Cobalt, Co/SiO₂) | Temperature: 70-150 °CPressure: 25-80 bar H₂Solvent: Alcohols, often with NH₃ | Good selectivity for primary amines, less prone to over-reduction than Raney Ni. | Generally requires higher temperatures and pressures than Raney Ni. |
| Palladium on Carbon (Pd/C) | Temperature: 25-80 °CPressure: 1-50 bar H₂Solvent: Alcohols, ethyl acetate | High activity at low temperatures and pressures, good functional group tolerance. | Can be prone to causing hydrogenolysis (C-N bond cleavage) in some substrates, higher cost than Ni or Co. |
| Rhodium on Alumina (Rh/Al₂O₃) | Temperature: 20-80 °CPressure: 1-50 bar H₂Solvent: Alcohols, THF | Highly active and selective for primary amines, even without additives. | Higher cost compared to other base and precious metals. |
Experimental Protocols
The following protocols are representative examples for the catalytic hydrogenation of aminonitriles and can be adapted for the synthesis of this compound from 1-(dimethylamino)cyclobutanecarbonitrile.
Protocol 1: Hydrogenation using Raney® Nickel
Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.
Detailed Steps:
-
Reaction Setup: In a suitable autoclave, dissolve 1-(dimethylamino)cyclobutanecarbonitrile (1.0 eq) in ethanol. Add aqueous ammonia to suppress the formation of secondary and tertiary amine byproducts.
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add Raney® Nickel (typically 5-10 wt% of the nitrile).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar). Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Isolation: Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
Caption: Experimental workflow for Pd/C catalyzed hydrogenation.
Detailed Steps:
-
Reaction Setup: Dissolve 1-(dimethylamino)cyclobutanecarbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst Addition: Add Palladium on Carbon (5% or 10% Pd, typically 1-5 mol% Pd) to the solution.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen balloon for atmospheric pressure or a Parr shaker for higher pressures). Evacuate the flask and backfill with hydrogen (repeat this process three times). Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Follow the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation or chromatography.
Discussion and Catalyst Selection Considerations
The choice of catalyst for the synthesis of this compound will depend on several factors, including cost, desired reaction conditions, and the scale of the synthesis.
-
For large-scale industrial production , Raney® Nickel or a supported Cobalt catalyst are often preferred due to their lower cost. However, careful optimization of reaction conditions, including the use of ammonia, is necessary to maximize the selectivity for the primary amine and minimize the formation of byproducts.
-
For laboratory-scale synthesis and in medicinal chemistry , where milder conditions and higher selectivity are often prioritized, Palladium on Carbon is an excellent choice. It typically allows for hydrogenation at or near room temperature and atmospheric pressure.[1]
-
Rhodium-based catalysts offer exceptional activity and selectivity, often eliminating the need for additives like ammonia. However, their higher cost may limit their use to applications where very high purity and mild conditions are absolutely critical.
It is important to note that the presence of the dimethylamino group in the starting material, 1-(dimethylamino)cyclobutanecarbonitrile, may influence catalyst activity and selectivity. This basic moiety could potentially interact with the catalyst surface. Therefore, empirical screening of catalysts and reaction conditions is highly recommended to identify the optimal system for this specific transformation.
Conclusion
The catalytic hydrogenation of 1-(dimethylamino)cyclobutanecarbonitrile is an effective method for the synthesis of this compound. A range of heterogeneous catalysts, including Raney® Nickel, Cobalt, Palladium, and Rhodium-based systems, can be employed for this transformation. The selection of the most suitable catalyst requires careful consideration of factors such as cost, scale, and desired reaction conditions. This guide provides a comparative overview and experimental frameworks to assist researchers in navigating these choices and successfully synthesizing this valuable chemical intermediate.
References
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]
-
Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]
- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
PubChem. (n.d.). 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine. Retrieved from [Link]
-
ResearchGate. (2022). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]
-
MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]
- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
-
Sci-Hub. (n.d.). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]
- Google Patents. (n.d.). US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-488. [Link]
- Google Patents. (n.d.). EP0879641A1 - Hydrogenation catalyst comprising palladium deposited on activated carbon.
-
ResearchGate. (2020). Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3736266A - Preparation of carbon supported palladium catalysts.
- Google Patents. (n.d.). EP0879641A1 - Hydrogenation catalyst comprising palladium deposited on activated carbon.
-
ResearchGate. (2020). (PDF) Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]
-
OSTI.GOV. (2016). Palladium-based catalyst and support systems (Patent). Retrieved from [Link]
- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
-
The Royal Society of Chemistry. (2018). Cobalt-catalyzed reduction of esters to alkanes. Retrieved from [Link]
- Google Patents. (n.d.). EP2980067B1 - Processes for preparing optically active diamine derivatives.
-
ResearchGate. (2017). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
PubMed. (2024). Cobalt-Catalyzed Acceptorless Dehydrogenation of Primary Amines to Nitriles. Retrieved from [Link]
-
MDPI. (2024). Enhancing Efficiency of Nitrate Reduction to Ammonia by Fe and Co Nanoparticle-Based Bimetallic Electrocatalyst. Retrieved from [Link]
-
MDPI. (2023). Simple Cobalt Nanoparticle-Catalyzed Reductive Amination for Selective Synthesis of a Broad Range of Primary Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light. Retrieved from [Link]
-
PMC. (2021). Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. Retrieved from [Link]
-
OUCI. (2019). Catalytic Cycloaminomethylation of Aminobenzamides with 1,3-Bis[dimethylamino(methoxy)methyl]thiourea. Retrieved from [Link]
-
Sciforum. (2023). Catalytic aminomethylation of aliphatic and aromatic amines using (thio)urea. Retrieved from [Link]
-
OUCI. (2019). Catalytic Aminomethylation of Aminobenzamides with Bis(N,N-dimethylamino)methane and Carbamides. Retrieved from [Link]
-
PubMed. (2024). Enhancing Efficiency of Nitrate Reduction to Ammonia by Fe and Co Nanoparticle-Based Bimetallic Electrocatalyst. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Enhancing Efficiency of Nitrate Reduction to Ammonia by Fe and Co Nanoparticle-Based Bimetallic Electrocatalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Comparison of the structure–activity relationship of the bis(imino)pyridine pincers of nickel and cobalt for the electrochemical reduction of CO2. Retrieved from [Link]
-
ResearchGate. (2022). High-Efficiency Electrochemical Nitrate Reduction to Ammonia on a Co3O4 Nanoarray Catalyst with Cobalt Vacancies. Retrieved from [Link]
-
Chem-Space. (n.d.). 176445-74-2(Cyclobutanecarbonitrile, 1-(dimethylamino)- (9CI)) Product Description. Retrieved from [Link]
Sources
benchmarking the performance of 1-(aminomethyl)-N,N-dimethylcyclobutanamine-based compounds
This guide provides a comprehensive performance benchmark for a new generation of Poly (ADP-ribose) polymerase (PARP) inhibitors built upon a 1-(aminomethyl)-N,N-dimethylcyclobutanamine scaffold. In the landscape of targeted cancer therapy, particularly for malignancies harboring DNA damage response (DDR) deficiencies like BRCA1/2 mutations, PARP inhibitors have emerged as a cornerstone of treatment. The principle of synthetic lethality, where the inhibition of PARP in a cell with a pre-existing DDR defect leads to cell death, has paved the way for highly effective therapies.[1]
The evolution of PARP inhibitors has been driven by the quest for improved potency, selectivity, and pharmacokinetic profiles. Early inhibitors like Olaparib and Rucaparib established the clinical viability of this drug class. Newer agents such as Niraparib and Talazoparib have since demonstrated distinct properties, including differences in PARP trapping efficiency and tissue distribution.[2][3] This guide introduces a systematic framework for evaluating novel PARP inhibitors that incorporate a cyclobutane moiety. The rigid, three-dimensional nature of the cyclobutane ring, derived from synthons like this compound, offers a unique structural constraint. This rigidity can be exploited by medicinal chemists to optimize interactions with the PARP enzyme's active site, potentially enhancing potency and selectivity while improving metabolic stability compared to more flexible linear or aromatic linkers.
We will benchmark this emerging class of compounds against the current standards of care, providing the in-depth experimental protocols necessary for a rigorous, head-to-head comparison.
The Benchmarks: Established PARP Inhibitors
To establish a meaningful comparison, any novel cyclobutane-based compound must be evaluated against the performance of clinically approved PARP inhibitors. These drugs serve as the gold standard for efficacy and safety.
-
Olaparib: The first-in-class PARP inhibitor, approved for ovarian, breast, pancreatic, and prostate cancers. It exhibits potent inhibition of both PARP1 and PARP2.[3][4]
-
Niraparib: A potent PARP1/2 inhibitor with a distinct pharmacokinetic profile, showing greater volume of distribution and cell permeability than other PARP inhibitors.[2] This has been correlated with its strong clinical activity in patients with and without germline BRCA mutations.
-
Rucaparib: A potent inhibitor of PARP1, PARP2, and PARP3, approved for ovarian and prostate cancers.
-
Talazoparib: The most potent PARP-trapping agent among the approved inhibitors, approximately 100 times more efficient at trapping than niraparib.[3] This enhanced trapping is a key differentiator in its mechanism of action.
Key Performance Benchmarks for Next-Generation Inhibitors
A successful next-generation PARP inhibitor must demonstrate superiority or a differentiated profile across several key parameters. The rationale for selecting these benchmarks is to build a comprehensive picture of a compound's therapeutic potential, from enzyme interaction to its ultimate effect in a living organism.
-
Biochemical Potency and Selectivity: The primary measure of a drug's direct effect on its target. High potency (low IC50) against PARP1 is essential. However, the degree of PARP2 inhibition is a point of debate; while PARP2 is also involved in DNA repair, high selectivity for PARP1 may reduce certain off-target toxicities. Therefore, characterizing the IC50 for both PARP1 and PARP2 is critical for defining the compound's selectivity index.
-
Cellular Efficacy & Mechanism of Action:
-
PARP Trapping: Beyond simple enzymatic inhibition, the ability of an inhibitor to "trap" the PARP enzyme on DNA is a major driver of cytotoxicity.[3] This mechanism prevents the repair machinery from accessing the DNA damage site, leading to the formation of lethal double-strand breaks during replication.[5] A superior inhibitor would ideally exhibit potent PARP trapping.
-
Cellular Potency in DDR-Deficient Models: The hallmark of a PARP inhibitor is its ability to selectively kill cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations). Benchmarking must include cell viability assays across a panel of isogenic cell lines (e.g., BRCA-proficient vs. BRCA-deficient) to confirm synthetic lethality and quantify the therapeutic window.
-
-
Pharmacokinetic (PK) Profile: A compound's journey through the body determines its efficacy and safety. Key PK parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—are crucial. A favorable profile for an oral drug includes high bioavailability, sufficient distribution to tumor tissues, and a half-life that supports a convenient dosing schedule.[2] Niraparib's favorable tumor exposure, for instance, is thought to contribute to its broad efficacy.
Comparative Performance Data
The following table summarizes publicly available data for the benchmark PARP inhibitors. A novel cyclobutane-based compound would be measured against these values.
| Parameter | Olaparib | Niraparib | Rucaparib | Talazoparib | Goal for Cyclobutane-Based Compound |
| PARP1 IC50 (nM) | ~1-5 | ~2-3.5 | ~1.4-7 | ~0.6-1.2 | < 2 nM |
| PARP2 IC50 (nM) | ~1-5 | ~1-2.5 | ~5.5 | ~0.3-0.9 | Characterize for Selectivity Index |
| Relative PARP Trapping Potency | Moderate | High | Moderate | Very High[3] | ≥ High |
| Cell Viability (IC50 in BRCA-mut cells) | Nanomolar range | Nanomolar range | Nanomolar range | Sub-nanomolar range | ≤ Low Nanomolar |
| Tumor-to-Plasma Exposure Ratio | < 1 | ~3.3 | Not widely reported | Not widely reported | > 1 |
| Common Grade 3-4 Adverse Events | Anemia, Nausea | Thrombocytopenia, Anemia, Neutropenia | Anemia, Fatigue | Anemia, Neutropenia, Thrombocytopenia | Improved safety profile, reduced hematological toxicity |
Note: IC50 and potency values can vary based on assay conditions. Data is aggregated from multiple sources for a representative comparison.[3][4]
Experimental Protocols for Benchmarking
To ensure a valid comparison, standardized and robust experimental protocols are essential. The following section details the methodologies for evaluating the key performance parameters.
In Vitro PARP1 and PARP2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes. A common method is a fluorometric assay that detects the consumption of the PARP substrate, NAD+.
Workflow Diagram: PARP Enzymatic Assay
Caption: Workflow for determining PARP1/2 enzymatic IC50.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in assay buffer, starting from a top concentration of 10 µM. Include a DMSO-only control.
-
Reaction Setup: In a 96-well black plate, add 5 µL of each compound dilution.
-
Enzyme Addition: Add 20 µL of recombinant human PARP1 or PARP2 enzyme solution (final concentration ~50 ng/reaction) to each well. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 25 µL of a reaction mixture containing assay buffer, activated DNA (to stimulate enzyme activity), and NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Development: Add 50 µL of a developer reagent that generates a fluorescent signal proportional to the amount of remaining NAD+. Incubate for 15 minutes.
-
Data Acquisition: Measure fluorescence using a plate reader (e.g., Excitation 540 nm, Emission 590 nm).
-
Analysis: Convert fluorescence values to percent inhibition relative to DMSO controls. Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
Cellular PARP Trapping Assay
This assay quantifies the amount of PARP enzyme that remains bound to chromatin after treatment with an inhibitor, which is a key indicator of cytotoxic potential.
Workflow Diagram: Cellular PARP Trapping
Caption: Workflow for measuring cellular PARP1 trapping.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed BRCA-deficient cells (e.g., MDA-MB-436) in 6-well plates. The next day, treat cells with a dose range of the test compound and a benchmark inhibitor (e.g., Talazoparib) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with a buffer containing a mild detergent (e.g., 0.1% Triton X-100) to release soluble proteins, leaving the chromatin and associated proteins intact.
-
Fractionation: Scrape the cells and centrifuge at low speed (e.g., 1,500 x g) to pellet the chromatin. The supernatant contains the soluble fraction.
-
Chromatin Solubilization: Wash the chromatin pellet with the lysis buffer. Resuspend the final pellet in a high-salt/nuclease buffer to solubilize chromatin-bound proteins.
-
Detection: Determine the protein concentration of the chromatin fraction. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for PARP1. A histone antibody (e.g., anti-Histone H3) should be used as a loading control for the chromatin fraction.
-
Quantification: Perform densitometry on the Western blot bands. The amount of trapped PARP1 is determined by the intensity of the PARP1 band normalized to the Histone H3 band.
Cell Viability Assay
This assay measures the cytotoxic effect of the compound on cancer cells, providing a direct measure of its anti-proliferative potential.
Step-by-Step Protocol:
-
Cell Seeding: Seed BRCA-proficient and BRCA-deficient cancer cell lines in 96-well plates at an appropriate density (e.g., 3,000 cells/well). Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound and benchmark inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-120 hours in a standard cell culture incubator.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: After a short incubation, measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence data to the vehicle-treated controls to determine the percentage of cell viability. Calculate the IC50 (concentration that inhibits 50% of cell growth) by plotting the dose-response curves. A high potency in BRCA-deficient cells coupled with low potency in BRCA-proficient cells indicates successful synthetic lethality.
In Vivo Xenograft Tumor Model Study
This is the critical step to evaluate a compound's efficacy in a living organism, providing insights into its overall therapeutic potential.
Step-by-Step Protocol:
-
Model Establishment: Implant human cancer cells (e.g., a BRCA-mutant patient-derived xenograft or cell line like CAPAN-1) subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, benchmark inhibitor, and 2-3 dose levels of the test compound).
-
Dosing: Administer the compounds orally (p.o.) once or twice daily for a defined period (e.g., 21-28 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group compared to the vehicle control. The primary efficacy endpoint is a statistically significant reduction in tumor growth.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional): Collect satellite groups of animals for plasma and tumor tissue collection at various time points to correlate drug exposure with anti-tumor activity.
Conclusion and Future Directions
The development of novel PARP inhibitors hinges on achieving a profile that is superior or complementary to existing therapies. The incorporation of a rigid cyclobutane scaffold, as found in derivatives of this compound, represents a rational design strategy to enhance potency, selectivity, and pharmacokinetic properties. A successful candidate from this class would ideally demonstrate potent, sub-nanomolar inhibition of PARP1, a high degree of PARP trapping, and selective cytotoxicity in BRCA-deficient cancer cells. Crucially, these in vitro and cellular advantages must translate to superior in vivo efficacy, characterized by significant tumor growth inhibition in xenograft models, ideally coupled with an improved safety profile or a better tumor-to-plasma distribution ratio. By employing the rigorous benchmarking protocols outlined in this guide, researchers can systematically evaluate these next-generation compounds and identify those with the highest potential to advance cancer treatment.
References
-
Sun, K., Mikule, K., Wang, Z., et al. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. 2018;9(98):37090-37102. Available from: [Link]
-
Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. National Institutes of Health. Available from: [Link]
-
Laquente, B., et al. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. International Journal of Molecular Sciences. 2021;22(8):4203. Available from: [Link]
-
Zeng, C., et al. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology. 2021;11:646577. Available from: [Link]
-
Sackeyfio, A., et al. (2019). Comparative efficacy and tolerability of the PARP inhibitors, olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib 600 mg tablets BID as maintenance treatment in BRCA-mutated (BRCAm) platinum-sensitive relapsed ovarian. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. Available from: [Link]
- Patents, G. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- Patents, G. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ...
-
University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Available from: [Link]
-
PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. 2024. Available from: [Link]
- Patents, G. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
-
El-Masry, G.H., et al. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. 2019;86:616-625. Available from: [Link]
- Patents, G. US9359367B2 - Tetrahydroquinazolinone derivatives as PARP inhibitors.
-
National Institutes of Health. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available from: [Link]
-
PubMed Central. Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. 2024. Available from: [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]
-
Zakirova, O., et al. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences. 2024;25(23):15112. Available from: [Link]
Sources
- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis [frontiersin.org]
- 5. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
